3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
Description
The exact mass of the compound 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is 271.96842 g/mol and the complexity rating of the compound is 254. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBVBJQUJJKRGF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6948-33-0, 948051-10-3 | |
| Record name | 6948-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic Acid: A Technical Guide on Physicochemical Properties and Electrochemical Behavior
Executive Summary
As a Senior Application Scientist specializing in molecular characterization and assay development, I frequently evaluate halogenated phenylpropanoids for their utility in drug development and bio-based material science. 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid , commonly known as 5-bromoferulic acid , is a highly specialized hydroxycinnamic acid derivative[1].
By substituting a hydrogen atom with a bulky, electronegative bromine atom at the 5-position of the ferulic acid aromatic ring, we fundamentally alter the molecule's electronic landscape. This modification fine-tunes its pKa, lipophilicity, and redox potential, making it a highly potent chain-breaking antioxidant and a valuable intermediate in the synthesis of pharmacologically active lignans and complex polyphenols[2][3]. This whitepaper provides a comprehensive, self-validating technical framework covering its physicochemical profile, electrochemical mechanisms, and field-proven experimental workflows.
Molecular Architecture & Physicochemical Profile
The physical properties of 5-bromoferulic acid are dictated by the interplay between its acrylic acid side chain and its heavily substituted phenolic ring. The large bromine atom exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework, while simultaneously providing an electron-donating resonance effect (+R) via its lone pairs. This delicate electronic balance directly modulates the dissociation of the phenolic proton.
I have summarized the core quantitative data in the table below to facilitate rapid reference for formulation and synthetic planning.
| Property | Value / Description | Method / Source |
| IUPAC Name | (E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid | Standard Nomenclature |
| CAS Registry Number | 6948-33-0 | Registry[1][4] |
| Molecular Formula | C₁₀H₉BrO₄ | Elemental Analysis[1] |
| Molecular Weight | 273.09 g/mol | Mass Spectrometry[1] |
| Melting Point | 255 °C – 257 °C | Capillary Method[4][5] |
| Boiling Point | ~381 °C at 760 mmHg | Predicted[6][7] |
| Density | 1.668 g/cm³ | Predicted[7] |
| Solubility Profile | Soluble in DMSO, Ethanol; Slightly soluble in H₂O | Empirical Observation[4] |
Electrochemical & Antioxidant Mechanisms
Hydroxycinnamic acids act as potent antioxidants by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS)[2][8]. In my experience optimizing electrochemical assays, the thermodynamic antioxidant capacity of a molecule is inversely proportional to its oxidation potential (
The oxidation of 5-bromoferulic acid occurs via a sequential proton-coupled electron transfer (PCET) mechanism[2]. When the phenolic hydroxyl group is oxidized, it forms a phenoxyl radical (semiquinone). The presence of the methoxy group at position 3 and the bromo group at position 5 provides intense steric hindrance and resonance stabilization, preventing the radical from rapidly reacting with other substrates and terminating the oxidative chain reaction[2][8]. Differential pulse voltammetry studies confirm that this substitution shifts the redox potential, enhancing its radical-scavenging stability compared to unhalogenated analogs[2][9].
Electrochemical oxidation pathway of 5-bromoferulic acid showing radical stabilization.
Synthesis & Experimental Workflows
When designing synthetic routes for halogenated phenylpropanoids, I prioritize methods that ensure high stereoselectivity. The synthesis of 5-bromoferulic acid is most efficiently achieved via the Doebner modification of the Knoevenagel condensation [10].
Step-by-Step Synthetic Methodology
-
Reactant Assembly: Combine 1.0 equivalent of 5-bromovanillin and 1.5 equivalents of malonic acid in a round-bottom flask.
-
Causality: Malonic acid is selected over acetic anhydride (as used in the Perkin reaction) because the Doebner modification proceeds under milder conditions and exclusively yields the thermodynamically stable trans-(E)-isomer due to the anti-periplanar transition state during decarboxylation.
-
-
Catalyst Addition: Add a solvent mixture of anhydrous pyridine and a catalytic amount of piperidine (0.1 equivalents).
-
Causality: Pyridine acts as both a bulk solvent and a weak base to deprotonate the malonic acid. Piperidine is a critical nucleophilic catalyst; it forms a highly electrophilic iminium intermediate with 5-bromovanillin, drastically accelerating the nucleophilic attack by the malonic enolate.
-
-
Thermal Activation: Reflux the mixture at 90 °C for 3 to 4 hours under an inert atmosphere.
-
Causality: Heating provides the necessary activation energy for the decarboxylation of the intermediate alkylidenemalonic acid, driving the reaction to completion.
-
-
Acidification & Crystallization: Cool the reaction to room temperature and pour it into crushed ice containing 1M HCl. Filter the resulting precipitate and recrystallize from ethanol.
-
Causality: The HCl neutralizes the pyridine, converting the soluble pyridinium salt of 5-bromoferulic acid back into its protonated, highly insoluble free-acid form, thereby forcing rapid crystallization[10].
-
Analytical Validation Protocols
To quantify the antioxidant capacity of the synthesized 5-bromoferulic acid, I employ a self-validating Cyclic Voltammetry (CV) protocol. This method directly measures the thermodynamic ease of electron donation[2][11].
Step-by-Step Voltammetric Methodology
-
Electrolyte Preparation: Prepare 0.1 M Phosphate Buffered Saline (PBS) at pH 7.4.
-
Causality: Mimics physiological pH. This is critical because the oxidation potential of phenolic acids is highly pH-dependent due to the proton-coupled nature of the electron transfer.
-
-
Sample Solubilization: Dissolve 5-bromoferulic acid in 5% DMSO/PBS to a final concentration of 2 mM.
-
Causality: Because 5-bromoferulic acid has low aqueous solubility[4], the 5% DMSO acts as a necessary cosolvent that maintains solubility without significantly altering the dielectric constant of the electrolyte or fouling the electrode surface.
-
-
Deoxygenation: Purge the solution with high-purity N₂ gas for 10 minutes prior to scanning.
-
Causality: Dissolved oxygen is electroactive and reduces at negative potentials, creating high background currents and generating ROS that can prematurely oxidize the analyte.
-
-
Internal Standardization (Self-Validation): Spike the solution with 0.1 mM Ferrocenemethanol.
-
Causality: This creates a self-validating system. Ferrocenemethanol provides a known, highly reversible redox couple. By measuring its peak, we validate the reference electrode's stability and can mathematically correct any potential drift during the experiment.
-
-
Voltammetric Scanning: Scan from -0.2 V to +0.8 V at a scan rate of 50 mV/s using a Glassy Carbon Electrode (GCE).
-
Causality: The GCE provides a wide, inert potential window. The 50 mV/s scan rate ensures semi-infinite linear diffusion, allowing for the accurate determination of the anodic peak potential (
) without kinetic complications.
-
Step-by-step cyclic voltammetry workflow for evaluating thermodynamic antioxidant capacity.
References
-
Teixeira, J., Gaspar, A., Garrido, E. M., Garrido, J., & Borges, F. (2013). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. Source: BioMed Research International (via PubMed Central). URL:[Link]
-
Raiford, L. C., & Buurman, C. H. (1945). Formation and Properties of Azlactones Obtained from Vanillin Substitution Products. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. wwmponline.com [wwmponline.com]
- 6. 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid | 6948-33-0 [sigmaaldrich.com]
- 7. 3-BROMO-4-HYDROXY-5-METHOXYCINNAMIC ACID CAS#: 6948-33-0 [m.chemicalbook.com]
- 8. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
High-Resolution ¹H NMR Spectroscopic Analysis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
Executive Summary & Context
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, commonly known as 5-bromoferulic acid , is a halogenated derivative of the naturally occurring hydroxycinnamic acid family. In contemporary drug development and synthetic biology, this molecule has emerged as a critical non-natural cinnamic acid derivative, frequently utilized in the development of highly specific biosensors and combinatorial biosynthesis pathways[1].
As a Senior Application Scientist, understanding the precise ¹H Nuclear Magnetic Resonance (NMR) profile of this compound is paramount for structural verification, purity analysis, and downstream pharmacodynamic modeling. This whitepaper provides a comprehensive, mechanistically grounded guide to the ¹H NMR spin system dynamics and experimental protocols required to accurately resolve 5-bromoferulic acid.
Structural Elucidation & Spin System Dynamics
The molecular architecture of 5-bromoferulic acid dictates a highly specific electronic environment. The core is a benzene ring substituted at five of its six positions:
-
C1 : Acrylic acid moiety (-CH=CH-COOH)
-
C2 : Aromatic proton (H-2)
-
C3 : Bromine atom (-Br)
-
C4 : Phenolic hydroxyl (-OH)
-
C5 : Methoxy group (-OCH₃)
-
C6 : Aromatic proton (H-6)
Quantitative Data Presentation
The following table summarizes the self-validating ¹H NMR assignments in deuterated dimethyl sulfoxide (DMSO-d₆). Baseline chemical shifts for the parent ferulic acid in DMSO-d₆ place the vinylic H-β at 7.50 ppm and the methoxy group at 3.84 ppm[2], providing a reliable foundation for predicting the halogenated derivative.
| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Mechanistic Assignment |
| -COOH | ~12.20 | Broad Singlet (br s) | 1H | - | Highly deshielded; exchangeable. |
| -OH | ~10.10 | Broad Singlet (br s) | 1H | - | Deshielded by ortho-Br (-I effect); exchangeable. |
| H-β (Vinylic) | ~7.50 | Doublet (d) | 1H | ³J = 15.9 | Deshielded by resonance with the aromatic ring. |
| H-2 (Aromatic) | ~7.45 | Doublet (d) | 1H | ⁴J = 1.8 | Deshielded by adjacent Br (-I effect). |
| H-6 (Aromatic) | ~7.35 | Doublet (d) | 1H | ⁴J = 1.8 | Shielded by adjacent OCH₃ (+M effect). |
| H-α (Vinylic) | ~6.45 | Doublet (d) | 1H | ³J = 15.9 | Shielded relative to H-β; adjacent to carbonyl. |
| -OCH₃ (Methoxy) | ~3.85 | Singlet (s) | 3H | - | Typical methoxy resonance. |
Mechanistic Insights into Chemical Shifts (Causality)
To move beyond mere observation, we must establish the causality behind these spectral signatures:
1. The Vinylic Spin System (³J Trans-Coupling): The vinylic protons (H-α and H-β) exhibit a characteristic doublet pattern with a large scalar coupling constant (³J ≈ 15.9 Hz). According to the Karplus relationship, this magnitude is strictly indicative of a trans (E) dihedral angle (~180°). The profound downfield shift of H-β (~7.50 ppm) relative to H-α (~6.45 ppm) is caused by the mesomeric electron withdrawal (-M) of the carbonyl group, which depletes electron density at the β-carbon via resonance.
2. Aromatic Core Asymmetry and Meta-Coupling (⁴J): Unlike unsubstituted ferulic acid, 5-bromoferulic acid lacks the H-5 proton, leaving only H-2 and H-6 on the aromatic ring. Because they are situated meta to each other, they interact via a W-coupling pathway, resulting in a fine doublet splitting. The meta-coupling (⁴J) in heavily substituted bromophenols typically manifests at 1.5–1.8 Hz[3]. Furthermore, H-2 is shifted further downfield (~7.45 ppm) than H-6 (~7.35 ppm). This is a direct consequence of the inductive electron-withdrawing effect (-I) of the adjacent bromine atom at C3, whereas H-6 benefits from the strong mesomeric electron-donating effect (+M) of the adjacent methoxy group at C5.
Fig 1: Electronic effects and spin-spin coupling networks defining the 1H NMR spectrum.
Experimental Protocols for High-Resolution NMR
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for acquiring the ¹H NMR spectrum of 5-bromoferulic acid.
Step 1: Sample Preparation & Solvent Causality
-
Action : Weigh 10–15 mg of highly purified 5-bromoferulic acid into a clean glass vial. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm high-precision NMR tube.
-
Causality : DMSO-d₆ is selected over CDCl₃ due to the high polarity of the carboxylic acid and phenolic hydroxyl groups. Crucially, DMSO acts as a strong hydrogen-bond acceptor. This significantly reduces the chemical exchange rate of the -OH and -COOH protons with trace ambient moisture, preventing them from broadening into the baseline and allowing them to be observed as distinct singlets >10.0 ppm.
Step 2: Instrument Tuning & Acquisition Parameters
-
Action : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium frequency of DMSO-d₆. Shim the Z-axis gradients until the TMS reference peak achieves a full-width at half-maximum (FWHM) of < 0.5 Hz.
-
Action : Utilize a standard 1D ¹H pulse sequence (e.g., zg30). Set the Relaxation Delay (D1) to 2.0–3.0 seconds and the Number of Scans (NS) to 16.
-
Causality : A sufficient D1 delay is critical. Protons lacking adjacent relaxing dipoles (such as the isolated H-2 and H-6) and exchangeable protons have longer spin-lattice relaxation times (T₁). A 2.0s delay ensures these nuclei fully return to thermal equilibrium between pulses, guaranteeing accurate quantitative integration.
Step 3: Data Processing & Self-Validation
-
Action : Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to the Free Induction Decay (FID). Execute a zero-filling protocol to 64k data points, followed by Fourier Transformation (FT).
-
Action : Calibrate the chemical shift scale by setting the internal TMS peak to exactly 0.00 ppm. As a secondary self-validation check, verify that the residual non-deuterated DMSO pentet is centered precisely at 2.50 ppm.
Fig 2: Step-by-step workflow for high-resolution 1H NMR acquisition and data processing.
References
-
Title : Biosynthesis of Fungal Polyketides (5-Bromoferulic acid biosensor context) Source : ResearchGate URL :[Link]
-
Title : Ferulic Acid | C10H10O4 | CID 445858 (Baseline ¹H NMR shifts in DMSO-d₆) Source : PubChem - National Institutes of Health (NIH) URL :[Link]
Sources
UV-Vis Absorbance Profiling of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid: An In-Depth Technical Guide
Target Audience: Analytical Chemists, Formulation Scientists, and Biosensor Engineers Subject: Photophysical characterization of 5-bromoferulic acid (CAS: 6948-33-0)
Executive Summary
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid—commonly known as 5-bromoferulic acid —is a halogenated derivative of the naturally occurring hydroxycinnamic acids. Its unique structural architecture makes it a critical molecule in the development of non-natural plant-derived phenols and highly specific transcriptional biosensors. This whitepaper provides an authoritative breakdown of its UV-Vis spectrophotometric properties, detailing the quantum mechanical causality behind its absorbance profile and establishing a self-validating protocol for accurate empirical measurement.
Molecular Architecture & Photophysical Causality
To accurately predict and measure the UV-Vis spectrum of 5-bromoferulic acid, one must dissect its chromophoric system. The absorption profile is not a static property; it is the dynamic result of electronic transitions dictated by structural substituents.
The Core Chromophore
The baseline absorption is driven by the
Auxochromic Modulation & The Heavy Atom Effect
5-bromoferulic acid features three distinct auxochromes: a hydroxyl group (-OH), a methoxy group (-OCH3), and a bromine atom (-Br).
-
Resonance Donation: The oxygen atoms in the -OH and -OCH3 groups donate lone-pair electron density into the aromatic ring via
interactions, narrowing the HOMO-LUMO energy gap relative to unsubstituted cinnamic acid. -
The Bromine Heavy Atom Effect: The defining feature of this molecule is the bromine atom at the 5-position. Bromine is highly polarizable. Its inclusion introduces significant spin-orbit coupling and expands the electron cloud. The donation of bromine's lone pairs into the conjugated system further lowers the transition energy.
Causality in Action: While standard ferulic acid exhibits a
Quantitative Spectral Comparisons
The following table summarizes the causal relationship between structural substitution and UV-Vis spectral shifts among cinnamic acid derivatives.
| Compound | Key Substituents | Empirical | Photophysical Trend |
| p-Coumaric Acid | 4-OH | ~309 | Baseline Conjugation |
| Ferulic Acid | 3-OCH3, 4-OH | ~322 | Bathochromic (Resonance) |
| 5-Bromoferulic Acid | 3-Br, 4-OH, 5-OCH3 | ~330–335* | Bathochromic + Hyperchromic (Heavy Atom Effect) |
*Note: Exact
Experimental Protocol: High-Fidelity UV-Vis Acquisition
A robust analytical protocol must be self-validating. The following methodology ensures that the measured spectrum reflects the monomeric, protonated state of 5-bromoferulic acid, free from solvent masking or pH-induced artifacts.
Step 1: Solvent Selection & Baseline Correction
-
Action: Select spectroscopic-grade Ethanol (EtOH) or a buffered aqueous solution at pH 3.0. Run a dual-beam baseline correction using the pure solvent.
-
Causality: Ethanol is chosen because its UV cutoff (< 210 nm) does not interfere with the analyte's absorption bands. Furthermore, the hydrophobic nature of the bromo-aromatic ring requires a moderately non-polar solvent to prevent precipitation.
Step 2: pH Control & Ionization Verification
-
Action: If using aqueous mixtures, strictly maintain the pH below 4.0.
-
Causality: The phenolic -OH group has a pKa of ~8.5. If the pH exceeds this threshold, the phenol deprotonates to form a phenolate anion. The negative charge drastically increases electron donation into the ring, causing an artificial bathochromic shift pushing the
beyond 360 nm. Controlling the pH validates that you are measuring the neutral molecule.
Step 3: Serial Dilution & System Suitability
-
Action: Prepare a stock solution (e.g., 1 mM) and perform serial dilutions to create a 5-point calibration curve (10 µM to 100 µM).
-
Causality: Planar aromatic acids are prone to
stacking (dimerization) at high concentrations, which causes excimer formation and spectral broadening. By verifying that absorbance scales linearly with concentration (adhering strictly to the Beer-Lambert Law, ), you self-validate that the molecules are in a monomeric state.
Step 4: Spectral Scanning
-
Action: Scan the samples from 200 nm to 600 nm using a quartz cuvette (1 cm path length). Record the
and calculate the molar extinction coefficient ( ).
Mechanistic Workflow Diagram
The following diagram illustrates the logical decision matrix for acquiring an accurate UV-Vis spectrum of 5-bromoferulic acid, highlighting the critical nature of pH control.
Figure 1: Self-validating workflow for pH-controlled UV-Vis spectral acquisition.
Applications in Advanced Biosensor Development
Understanding the precise photophysical and steric properties of 5-bromoferulic acid extends far beyond basic analytical chemistry; it is highly relevant in synthetic biology.
Because the bulky bromine atom creates a distinct steric and electronic signature compared to standard cinnamic acids, 5-bromoferulic acid serves as an excellent target for engineered microbial biosensors. For example, researchers have successfully utilized fluorescence-activated cell sorting (FACS) to re-engineer the ligand specificity of the transcriptional regulator HcaR. Through directed evolution, biosensor platforms have been developed that specifically bind to 5-bromoferulic acid in vivo, allowing for the real-time, high-throughput screening of non-natural plant-derived phenols in microbial cell factories [2]. Accurate UV-Vis profiling is the foundational first step in validating the expression and purification of these target ligands before they are introduced to the biosensor systems.
References
-
Title: Lipase-catalyzed transesterification of virgin and refined hemp seed oil with ferulic acid ethyl ester Source: Journal of the American Oil Chemists' Society (USDA ARS), 2025. URL: [Link]
-
Title: Development of a Biosensor Platform for Phenolic Compounds Using a Transition Ligand Strategy Source: ACS Synthetic Biology, 2021. URL: [Link]
A Technical Guide to the Bioactivity of Bromo-Ferulic Acid: A Molecule of Untapped Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review on the predicted bioactivity of bromo-ferulic acid, a halogenated derivative of the naturally occurring phenolic compound, ferulic acid. While direct experimental data on bromo-ferulic acid is limited, this document synthesizes information on the well-established bioactivities of ferulic acid and the known effects of bromination on phenolic compounds to present a scientifically grounded forecast of its potential therapeutic applications. This guide delves into the probable antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of bromo-ferulic acid, outlining the key signaling pathways likely involved and providing detailed, actionable experimental protocols for its synthesis and bioactivity validation. By offering a roadmap for investigation, this paper aims to catalyze research into this promising, yet underexplored, molecule.
Introduction: The Rationale for Investigating Bromo-Ferulic Acid
Ferulic acid, a hydroxycinnamic acid, is a ubiquitous phytochemical found in various plant sources, including grains, fruits, and vegetables.[1][2] Its diverse therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, are well-documented.[3][4][5][6] The bioactivity of ferulic acid is primarily attributed to its phenolic nucleus and the unsaturated side chain, which together enable the scavenging of free radicals and modulation of key cellular signaling pathways.[3]
Halogenation, particularly bromination, is a chemical modification known to significantly alter the physicochemical and biological properties of organic molecules.[7] In the realm of phenolic compounds, bromination has been observed to enhance antimicrobial and anticancer activities, although its impact on antioxidant potential can be variable.[8][9] The introduction of a bromine atom can increase lipophilicity, potentially improving membrane permeability and bioavailability, and can also influence electronic properties, thereby affecting intermolecular interactions with biological targets.[9]
Given the established therapeutic potential of ferulic acid and the demonstrated impact of bromination on the bioactivity of related phenolic structures, bromo-ferulic acid emerges as a molecule of significant interest for drug discovery and development. This guide provides a comprehensive overview of the predicted bioactivities of bromo-ferulic acid and lays the groundwork for its systematic investigation.
Synthesis of Bromo-Ferulic Acid
While a definitive, optimized protocol for the synthesis of bromo-ferulic acid is not extensively reported, a plausible synthetic route can be designed based on established methods for the bromination of phenolic compounds and the synthesis of ferulic acid derivatives.[10][11][12][13][14] The most likely position for bromination on the ferulic acid ring is at the C5 position, ortho to the hydroxyl group and para to the methoxy group, due to the directing effects of these substituents.
Proposed Synthetic Protocol: Electrophilic Bromination of Ferulic Acid
This protocol describes a method for the direct bromination of ferulic acid using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
trans-Ferulic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve trans-ferulic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (1.1 equivalents) in anhydrous DMF to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 5-bromo-ferulic acid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as a mild and selective brominating agent for activated aromatic rings, minimizing the risk of over-bromination.
-
Anhydrous DMF: DMF is a polar aprotic solvent that can dissolve both ferulic acid and NBS, facilitating the reaction. The anhydrous condition is crucial to prevent side reactions with water.
-
Inert Atmosphere: An inert atmosphere prevents oxidation of the phenolic hydroxyl group.
-
Low Temperature: Starting the reaction at 0 °C helps to control the reaction rate and improve selectivity.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Predicted Bioactivity and Mechanistic Insights
Based on the extensive literature on ferulic acid and bromophenols, bromo-ferulic acid is predicted to exhibit a range of valuable bioactivities.
Antioxidant Activity
Ferulic acid is a potent antioxidant due to its ability to donate a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals, forming a resonance-stabilized phenoxy radical.[3] The effect of bromination on the antioxidant activity of phenols is not always straightforward. While some studies report a decrease in antioxidant activity upon bromination, others have shown an enhancement.[9][15][16][17][18] The introduction of an electron-withdrawing bromine atom can influence the bond dissociation enthalpy of the phenolic hydroxyl group.
Potential Mechanism of Action: Bromo-ferulic acid is expected to act as a primary antioxidant by directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It may also act as a secondary antioxidant by chelating metal ions involved in the generation of free radicals and by upregulating the expression of endogenous antioxidant enzymes.[19]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common in vitro method to assess the radical scavenging activity of bromo-ferulic acid.
Materials:
-
Bromo-ferulic acid
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of bromo-ferulic acid in methanol.
-
Prepare a series of dilutions of the bromo-ferulic acid stock solution in methanol to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well microplate, add 100 µL of each concentration of bromo-ferulic acid solution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the sample solution to the DPPH solution.
-
For the blank, add 200 µL of methanol to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Presentation:
| Compound | IC50 (µM) for DPPH Scavenging | Reference |
| Ferulic Acid | Reported values vary | [20] |
| Bromo-ferulic acid | To be determined | - |
| Ascorbic Acid (Standard) | Reported values vary | - |
Anti-inflammatory Activity
Ferulic acid is known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[12][21][22][23][24][25][26][27] Bromophenols have also demonstrated anti-inflammatory properties.[7][28] Therefore, bromo-ferulic acid is anticipated to possess significant anti-inflammatory activity.
Potential Mechanism of Action: Bromo-ferulic acid is likely to inhibit the activation of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Bromo-ferulic acid may inhibit the phosphorylation of IκB or the nuclear translocation of NF-κB.
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This protocol provides a method to assess the anti-inflammatory potential of bromo-ferulic acid by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Bromo-ferulic acid
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of bromo-ferulic acid for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (untreated cells) and a positive control group (LPS-stimulated cells without bromo-ferulic acid) should be included.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity.
Signaling Pathway Visualization:
Caption: Predicted inhibitory effect of Bromo-ferulic Acid on the NF-κB signaling pathway.
Anticancer Activity
Ferulic acid has demonstrated anticancer properties against various cancer cell lines, acting through the modulation of multiple signaling pathways, including the PI3K/Akt pathway, and by inducing apoptosis.[3][4][6][16][17][18][29][30] Bromophenols isolated from marine sources have also shown potent anticancer activities.[8][31][32] Consequently, bromo-ferulic acid is a promising candidate for anticancer drug development.
Potential Mechanism of Action: Bromo-ferulic acid may exert its anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis. By inhibiting this pathway, bromo-ferulic acid could induce cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a method to evaluate the cytotoxic effect of bromo-ferulic acid on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Bromo-ferulic acid
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of bromo-ferulic acid for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Visualization:
Caption: Predicted inhibitory effect of Bromo-ferulic Acid on the PI3K/Akt signaling pathway.
Neuroprotective Activity
Ferulic acid has been shown to possess neuroprotective effects in various models of neurodegenerative diseases, attributed to its antioxidant and anti-inflammatory properties.[5][9][33][34][35][36] Brominated polyphenols have also been reported to have neuroprotective activity.[10][20][37] This suggests that bromo-ferulic acid could be a valuable agent for the prevention and treatment of neurodegenerative disorders.
Potential Mechanism of Action: The neuroprotective effects of bromo-ferulic acid are likely to be multifactorial, involving the attenuation of oxidative stress, reduction of neuroinflammation, and inhibition of apoptosis in neuronal cells.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effect of bromo-ferulic acid against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin
-
Bromo-ferulic acid
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
24-well cell culture plates
Procedure:
-
Culture SH-SY5Y cells in DMEM/F12 medium.
-
Seed the cells in a 24-well plate and allow them to differentiate into a neuronal phenotype by treating them with retinoic acid for several days.
-
Pre-treat the differentiated cells with various concentrations of bromo-ferulic acid for 24 hours.
-
Induce oxidative stress by exposing the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for another 24 hours. Include a control group (untreated cells) and a group treated only with H₂O₂.
-
Assess cell viability using the MTT assay as described in the anticancer activity protocol.
-
An increase in cell viability in the bromo-ferulic acid pre-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.
Experimental Workflow Visualization:
Caption: General experimental workflow for assessing the neuroprotective activity of Bromo-ferulic Acid.
Future Directions and Conclusion
The synthesis and bioactivity evaluation of bromo-ferulic acid represent a promising avenue for the discovery of novel therapeutic agents. The inferential evidence presented in this guide, based on the well-established properties of ferulic acid and bromophenols, strongly suggests that bromo-ferulic acid possesses significant antioxidant, anti-inflammatory, anticancer, and neuroprotective potential.
Future research should focus on the following key areas:
-
Optimization of Synthesis: Developing a high-yield, scalable, and cost-effective synthesis for bromo-ferulic acid is paramount for its further investigation.
-
In-depth Bioactivity Screening: A comprehensive screening of bromo-ferulic acid against a wide range of biological targets is necessary to fully elucidate its therapeutic potential.
-
Mechanistic Studies: Detailed mechanistic studies are required to understand the precise molecular targets and signaling pathways modulated by bromo-ferulic acid.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of bromo-ferulic acid analogues with varying bromination patterns will provide valuable insights into the structure-activity relationship and aid in the design of more potent and selective compounds.
-
In Vivo Studies: Promising in vitro results should be validated in appropriate animal models of disease to assess the in vivo efficacy, pharmacokinetics, and safety of bromo-ferulic acid.
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Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022). Marine Drugs, 20(3), 169. [Link]
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Bromophenol – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024). Marine Drugs, 22(11), 509. [Link]
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Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. (2024). Nutrition Reviews. [Link]
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Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. (2019). ACS Omega, 4(26), 22035-22043. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). Marine Drugs, 20(4), 260. [Link]
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Monomeric and Dimeric Bromophenols from the Red Alga Ceramium Sp. with Antioxidant and Anti-Inflammatory Activities. (2020). ChemRxiv. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2025). ResearchGate. [Link]
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Bromophenols from Symphyocladia latiuscula Target Human Monoamine Oxidase and Dopaminergic Receptors for the Management of Neurodegenerative Diseases. (2020). ResearchGate. [Link]
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New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. (2009). ResearchGate. [Link]
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Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. (2024). The Journal of Organic Chemistry. [Link]
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Bromophenols in Marine Algae and Their Bioactivities. (2011). Marine Drugs, 9(7), 1273-1291. [Link]
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Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2022). Turkish Journal of Chemistry, 46(5), 1405-1416. [Link]
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Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. (2025). RSC Publishing. [Link]
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New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. (2009). SciSpace. [Link]
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Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2022). Turkish Journal of Chemistry, 46(5), 1405-1416. [Link]
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Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). Molecules, 27(13), 3991. [Link]
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Structure and antioxidant activity of brominated flavonols and flavanones. (2025). ResearchGate. [Link]
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Synthesis of new trans-ferulic acid derivatives as potential anticancer agents and VEGFR-2 inhibitors. (2020). RSC Advances, 10(49), 29391-29405. [Link]
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Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. (2024). Molecules, 29(5), 987. [Link]
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The Role of Ferulic Acid in Selected Malignant Neoplasms. (2025). ResearchGate. [Link]
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Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. (2021). International Journal of Molecular Sciences, 22(18), 9963. [Link]
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Naturally Occurring Hydroxycinnamic Acids. (2020). MDPI. [Link]
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The Role of Ferulic Acid in Selected Malignant Neoplasms. (2025). Cancers, 17(5), 1083. [Link]
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Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. (2022). BMC Chemistry, 16(1), 37. [Link]
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The addition reaction between ferulic acid and bromine in the coulometric titration. (n.d.). ResearchGate. [Link]
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Novel Antioxidant Bromophenols with Acetylcholinesterase, Butyrylcholinesterase and Carbonic Anhydrase Inhibitory Actions. (2026). ResearchGate. [Link]
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Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening. (2021). Antioxidants, 10(10), 1637. [Link]
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The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2017). International Journal of Molecular Sciences, 18(5), 1064. [Link]
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A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material. (2022). Journal of Cosmetic Medicine, 6(2), 64-70. [Link]
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Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. (2021). Molecules, 26(22), 6829. [Link]
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Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo. (2017). International Journal of Molecular Medicine, 40(5), 1444-1456. [Link]
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Design, synthesis, antiviral activities of ferulic acid derivatives. (2023). Frontiers in Chemistry, 11, 1121010. [Link]
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Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (2022). International Journal of Molecular Sciences, 23(3), 1649. [Link]
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Ferulic Acid: An Overview of Its Synthesis, Composition, Applications, and Storage. (2024). Molecules, 29(23), 5434. [Link]
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Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling. (2022). International Journal of Molecular Sciences, 23(22), 13809. [Link]
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Neuroprotective Action of Polyphenols and Phenolic Compounds: An Overview. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 184-191. [Link]
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Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies. (2025). Journal of Cancer Research and Therapeutics. [Link]
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Neuroprotective Properties of Ferulic Acid in Preclinical Models of Alzheimer's Disease: A Systematic Literature Review. (2022). Current Neuropharmacology, 20(10), 1956-1970. [Link]
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Screening of ferulic acid related compounds as inhibitors of xanthine oxidase and cyclooxygenase-2 with anti-inflammatory activity. (2014). Brazilian Journal of Pharmacognosy, 24(4), 436-443. [Link]
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A study on design, virtual screening, and docking analysis of new ferulic acid analogs against the NF-κB therapeutic target. (2023). Journal of the Indian Chemical Society, 100(3), 100911. [Link]
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Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. (2025). International Journal of Molecular Sciences, 26(12), 6721. [Link]
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The neuroprotective effects of ferulic acid in toxin-induced models of Parkinson's disease. (2024). Ageing Research Reviews, 97, 102299. [Link]
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Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway. (2024). Frontiers in Immunology, 15, 1421422. [Link]
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In-Depth Technical Guide: Structural Chemistry and Biotechnological Applications of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic Acid
Executive Summary
The compound 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid , commonly known as 5-bromoferulic acid , represents a critical node at the intersection of synthetic organic chemistry and metabolic engineering. By introducing a halogen atom into the naturally occurring ferulic acid scaffold, researchers have unlocked a bio-orthogonal handle that facilitates advanced biomaterial synthesis and the development of highly specific transcriptional biosensors. This whitepaper provides a comprehensive analysis of its structural chemistry, synthetic methodologies, and integration into microbial cell factories.
Chemical Identity and Structural Elucidation
The structural core of 5-bromoferulic acid consists of a phenylpropanoid backbone. The presence of the acrylic acid moiety provides a Michael acceptor capable of undergoing enzymatic thioesterification, while the highly substituted aromatic ring dictates the molecule's electronic and steric behavior.
The IUPAC name, (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid , highlights the strict trans stereochemistry of the alkene bond, which is thermodynamically favored and biologically required for downstream enzymatic recognition. The bromine atom at the 5-position introduces significant steric bulk and electron-withdrawing properties, altering the pKa of the adjacent phenolic hydroxyl group and influencing receptor-ligand docking dynamics[1].
Table 1: Physicochemical Specifications
| Property | Value |
| IUPAC Name | (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
| Common Name(s) | 5-Bromoferulic acid; 3-Bromo-4-hydroxy-5-methoxycinnamic acid |
| CAS Number | 6948-33-0[2] |
| Molecular Formula | C10H9BrO4[2] |
| Molecular Weight | 273.09 g/mol [2] |
| Stereochemistry | Predominantly (E)-isomer (trans)[2] |
| Physical Form | Solid[2] |
| Purity | ≥97%[2] |
Rational Design and Chemical Synthesis
The de novo chemical synthesis of 5-bromoferulic acid is most reliably achieved via the Knoevenagel-Doebner condensation . This method reacts 5-bromovanillin with malonic acid. The causality behind choosing this specific synthetic route lies in its strict stereocontrol: the anti-periplanar transition state during the decarboxylation step thermodynamically drives the formation of the (E)-alkene, avoiding the formation of mixed cis/trans isomers that would complicate biological assays.
Protocol 1: Synthesis via Knoevenagel-Doebner Condensation
Note: This protocol is a self-validating system; the cessation of gas evolution serves as an intrinsic visual indicator of reaction completion.
-
Reagent Preparation: In a dry, round-bottom flask, dissolve 10.0 mmol of 5-bromovanillin and 15.0 mmol of malonic acid in 15 mL of anhydrous pyridine. Pyridine acts dually as a solvent and a weak base.
-
Catalytic Activation: Add 1.0 mmol (0.1 eq) of piperidine. Piperidine forms a highly electrophilic iminium intermediate with the aldehyde, significantly lowering the activation energy for nucleophilic attack by the malonate carbanion.
-
Condensation & Decarboxylation: Equip the flask with a reflux condenser and heat to 80–90 °C. Maintain heating for 3–4 hours. Validation Check: Monitor the reaction for the evolution of CO₂ gas bubbles; the reaction is complete when bubbling ceases, indicating full decarboxylation.
-
Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold 1M HCl. The acidic environment neutralizes the pyridine and protonates the carboxylate, forcing the product to precipitate out of the aqueous phase.
-
Purification: Isolate the crude solid via vacuum filtration. Wash thoroughly with cold distilled water to remove residual pyridine salts, and recrystallize from an ethanol/water gradient to yield pure (E)-5-bromoferulic acid.
Workflow of the Knoevenagel-Doebner condensation yielding (E)-5-bromoferulic acid.
Biotechnological Applications: Synthetic Monolignol Pathways
In metabolic engineering, 5-bromoferulic acid is utilized as a non-natural precursor for the synthesis of custom monolignols. Incorporating brominated monolignols into synthetic lignin polymers allows researchers to track structural integration via X-ray crystallography or mass spectrometry.
Engineered Escherichia coli strains harboring a synthetic monolignol pathway can effectively convert 5-bromoferulic acid into 5-bromoconiferyl alcohol [3]. The causality behind the three-enzyme cascade is rooted in thermodynamics: the carboxylic acid must first be activated into a high-energy thioester before reduction can occur.
Protocol 2: Whole-Cell Biotransformation to 5-Bromoconiferyl Alcohol
Note: This workflow utilizes HPLC/MS as a self-validating checkpoint to confirm the stepwise reduction of the substrate.
-
Strain Cultivation: Inoculate LB medium with an engineered E. coli strain expressing 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD)[3]. Grow at 37 °C to an OD₆₀₀ of 0.6.
-
Pathway Induction: Induce the expression of the synthetic pathway enzymes by adding 0.5 mM IPTG. Shift the incubation temperature to 30 °C to promote proper protein folding.
-
Substrate Feeding: Supplement the culture medium with 1.0 to 2.5 mM of 5-bromoferulic acid dissolved in a minimal volume of DMSO.
-
Bioconversion: Incubate for 24–48 hours. Mechanistically, 4CL activates the substrate using ATP and CoA; CCR reduces the thioester to 5-bromoconiferaldehyde using NADPH; and CAD performs the final NADPH-dependent reduction to 5-bromoconiferyl alcohol[3].
-
Extraction & Validation: Centrifuge the culture and extract the supernatant with an equal volume of ethyl acetate. Analyze the organic phase via HPLC/MS. Validation Check: The disappearance of the m/z 273 peak (substrate) and the appearance of the m/z 259 peak (alcohol product) confirms successful biotransformation.
Advanced Biosensor Development
To optimize the microbial production of phenolic compounds, researchers require high-throughput screening methods. 5-Bromoferulic acid has been utilized as a target ligand in the directed evolution of transcriptional biosensors[1].
By utilizing Fluorescence-Activated Cell Sorting (FACS) and a transition ligand strategy, scientists mutated the binding pocket of the HcaR transcriptional repressor to accommodate the bulky bromine atom of 5-bromoferulic acid[1]. When the ligand binds to the engineered HcaR variant, it induces an allosteric shift that forces the repressor to dissociate from the hcaE' promoter. This derepression triggers the expression of an enhanced Yellow Fluorescent Protein (eYFP). This creates a highly reliable, self-validating system: the intensity of the fluorescence signal is directly proportional to the intracellular concentration of 5-bromoferulic acid.
Dual biotechnological applications: HcaR-mediated biosensing and enzymatic reduction to monolignols.
References
-
Microbial Production of Natural and Unnatural Monolignols with Escherichia coli PubMed / National Institutes of Health[Link]
-
Development of a Biosensor Platform for Phenolic Compounds Using a Transition Ligand Strategy ACS Synthetic Biology[Link]
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Methodological & Application
Synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
Application Note & Protocol: Synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic Acid (5-Bromoferulic Acid)
As a Senior Application Scientist, I have designed this technical guide to provide researchers, medicinal chemists, and metabolic engineers with a robust, self-validating framework for synthesizing 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid (commonly known as 5-bromoferulic acid).
This unnatural, halogenated phenylpropanoid has gained significant traction in recent years. It serves as a critical intermediate in the combinatorial biosynthesis of non-natural monolignols[1], acts as a highly specific ligand for engineered transcription-based biosensors (such as HcaR variants)[2], and is utilized in structure-activity relationship (SAR) studies evaluating the electrochemical and antioxidant profiles of hydroxycinnamic acids[3].
Mechanistic Grounding & Route Selection
To ensure absolute regiochemical fidelity and high purity, the synthesis of 5-bromoferulic acid can be approached via two distinct pathways. Understanding the causality behind these chemical choices is paramount for successful execution.
Route A: Knoevenagel-Doebner Condensation (Recommended) This is the most reliable route. By utilizing 5-bromovanillin as the starting material, the bromine atom is already locked in the correct position (ortho to the phenol, meta to the aldehyde). The reaction with malonic acid is driven by a dual-base system. Pyridine acts as the solvent and primary base, while a catalytic amount of piperidine forms a highly electrophilic iminium ion intermediate with the aldehyde[4]. This drastically lowers the activation energy for nucleophilic attack by the malonate carbanion. Subsequent thermal dehydration and decarboxylation yield the thermodynamically favored (E)-acrylic acid derivative.
Route B: Direct Electrophilic Aromatic Substitution Direct bromination of ferulic acid using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in glacial acetic acid. The electron-donating hydroxyl and methoxy groups strongly direct the electrophile to the 5-position. However, this route requires strict stoichiometric and thermal control; the conjugated alkene of ferulic acid is susceptible to competing electrophilic addition or oxidative cleavage by halogens.
Pathway Visualization
Synthetic workflows for 5-bromoferulic acid via condensation and bromination.
Quantitative Route Comparison
To aid in experimental design, the following table summarizes the operational metrics of both synthetic routes.
| Parameter | Route A: Knoevenagel-Doebner | Route B: Direct Bromination |
| Starting Material | 5-Bromovanillin | Ferulic Acid |
| Reagents | Malonic acid, Pyridine, Piperidine | Br₂ or NBS, Glacial Acetic Acid |
| Temperature | 90 °C – 100 °C | 0 °C to 25 °C |
| Reaction Time | 3 – 4 hours | 1 – 2 hours |
| Typical Yield | 75% – 85% | 55% – 65% |
| Regioselectivity | Absolute (Pre-installed halogen) | Moderate to High |
| Primary Risk | Pyridine toxicity/odor management | Alkene bromination / Over-oxidation |
Detailed Experimental Protocols
Protocol A: Knoevenagel-Doebner Condensation (Standard Workflow)
Self-Validating Principle: This protocol utilizes visual kinetic indicators. The reaction transitions from a pale yellow solution to a deep red-orange as the conjugated intermediate forms. The evolution of CO₂ gas serves as a real-time monitor for the decarboxylation step; the cessation of effervescence indicates reaction completion.
Materials:
-
5-Bromovanillin (1.0 eq, e.g., 2.31 g, 10.0 mmol)
-
Malonic acid (2.0 eq, 2.08 g, 20.0 mmol)
-
Anhydrous Pyridine (10 mL per gram of aldehyde)
-
Piperidine (0.1 eq, catalytic)
-
Aqueous HCl (6 M)
Step-by-Step Procedure:
-
Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromovanillin (2.31 g) and malonic acid (2.08 g) in anhydrous pyridine (25 mL).
-
Catalysis: Add piperidine (100 µL) dropwise to the stirring mixture. Causality Note: Piperidine is a stronger nucleophile than pyridine and rapidly forms the reactive iminium species, bypassing the slower direct enolate addition.
-
Thermal Decarboxylation: Heat the reaction mixture in an oil bath set to 90–100 °C. Observe the steady evolution of CO₂ bubbles. Maintain heating for 3 to 4 hours until gas evolution completely ceases.
-
Precipitation Dynamics: Cool the deep red solution to room temperature. Slowly pour the mixture into a vigorously stirred beaker containing 100 mL of ice-water and 30 mL of 6 M HCl.
-
Quality Control Check: The pH must drop below 3.0. At this pH, the pyridine is protonated to highly soluble pyridine hydrochloride, while the unionized 5-bromoferulic acid crashes out as a dense, off-white to pale yellow precipitate.
-
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 20 mL) to remove residual pyridine salts.
-
Purification: Recrystallize the crude product from boiling ethanol or an ethanol/water mixture to yield pure (E)-5-bromoferulic acid. Dry under vacuum at 50 °C overnight.
Protocol B: Direct Bromination of Ferulic Acid (Alternative Workflow)
Self-Validating Principle: The reaction relies on the decolorization of bromine. As the electrophilic aromatic substitution proceeds, the distinct red-brown color of Br₂ dissipates, indicating active consumption of the halogen.
Materials:
-
Ferulic Acid (1.0 eq, 1.94 g, 10.0 mmol)
-
Bromine (Br₂) (1.05 eq, 1.68 g / 0.54 mL, 10.5 mmol)
-
Glacial Acetic Acid (30 mL)
Step-by-Step Procedure:
-
Preparation: Suspend ferulic acid (1.94 g) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask. Cool the suspension to 0–5 °C using an ice-water bath. Causality Note: Acetic acid stabilizes the bromonium intermediate and prevents nucleophilic solvent participation, while the low temperature suppresses alkene addition.
-
Halogenation: Dissolve bromine (0.54 mL) in glacial acetic acid (10 mL). Add this solution dropwise to the ferulic acid suspension over 30 minutes via an addition funnel.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. The mixture will gradually become a homogeneous pale-yellow solution as the brominated product forms.
-
Quenching: Pour the reaction mixture into 150 mL of ice-cold water containing a small amount of sodium bisulfite (to quench any unreacted Br₂). The product will precipitate immediately.
-
Isolation: Filter, wash with cold water, and recrystallize from ethanol/water.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized compound, verify the product against the following analytical benchmarks:
-
Thin-Layer Chromatography (TLC): Use a mobile phase of Dichloromethane:Methanol:Acetic Acid (90:9:1). 5-Bromoferulic acid will elute with a slightly higher Rf value than ferulic acid due to the lipophilic bromine atom. Visualize under UV light (254 nm).
-
Melting Point: The pure (E)-isomer typically exhibits a sharp melting point between 234 °C and 236 °C.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Alkene Geometry Validation: Look for two highly coupled doublets at approximately
6.4 ppm and 7.5 ppm. A coupling constant of Hz definitively proves the (E)-trans geometry of the acrylic acid tail. -
Aromatic Integrity: The aromatic region will display two distinct narrow doublets (meta-coupling,
Hz) at approximately 7.2 ppm and 7.4 ppm, confirming substitution at the 5-position and the absence of the original 5-proton found in standard ferulic acid.
-
References
-
Microbial Production of Natural and Unnatural Monolignols with Escherichia coli. PubMed Central (NIH). Available at:[Link]
-
Development of a Biosensor Platform for Phenolic Compounds Using a Transition Ligand Strategy. ACS Synthetic Biology. Available at:[Link]
-
Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. PubMed Central (NIH). Available at:[Link]
-
Condensation of malonanilic acid with aldehydes - Part VII. Indian Academy of Sciences. Available at:[Link]
Sources
- 1. Microbial Production of Natural and Unnatural Monolignols with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proceedings – Section A | Indian Academy of Sciences [ias.ac.in]
Introduction: The Significance and Analysis of Hydroxycinnamic Acids
An Application Note and Protocol for the Analysis of Hydroxycinnamic Acids by High-Performance Liquid Chromatography (HPLC)
Hydroxycinnamic acids (HCAs) are a prominent class of phenolic compounds derived from the C6-C3 phenylpropanoid pathway in plants.[1] This family includes widely studied molecules such as caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid, which are ubiquitous in fruits, vegetables, grains, and beverages like coffee and wine.[2] Their importance in research, food science, and drug development stems from their potent antioxidant properties and a wide range of potential health benefits, including anti-inflammatory and antimicrobial activities.[2][3]
The structural diversity of HCAs, characterized by the number and position of hydroxyl and methoxy groups on the phenyl ring, dictates their physicochemical properties and biological activity.[4] In nature, HCAs rarely exist in their free form; they are most often found as esters linked to organic acids (like quinic acid, forming chlorogenic acid) or glycosylated.[1] This chemical complexity, coupled with the often-intricate plant matrix, necessitates a robust and reliable analytical technique for their separation and quantification.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the gold standard for this purpose.[5][6] RP-HPLC separates molecules based on their polarity, making it ideal for resolving the various HCA derivatives within a single analytical run.[7][8] Coupled with a Diode Array Detector (DAD), HPLC not only quantifies known compounds but also provides spectral information that aids in the tentative identification of unknown derivatives and confirms peak purity.[7] This application note provides a comprehensive, field-proven protocol for the analysis of HCAs, from sample preparation to method validation, designed for researchers and scientists in analytical chemistry and drug development.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler/Manual Injector
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or UV-Vis Detector[8]
-
-
Chromatography Data System (CDS) software
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Ultrasonic Bath
-
Vortex Mixer
-
Centrifuge
-
Rotary Evaporator (for sample concentration)[8]
-
Syringe filters (0.45 µm or 0.22 µm, PVDF or Nylon)
-
Volumetric flasks, pipettes, and general laboratory glassware
Chemicals and Standards
-
Reference Standards: Caffeic acid, p-coumaric acid, ferulic acid, sinapic acid (purity ≥98%).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure).[9]
-
Reagents: Formic acid, Acetic acid, or Orthophosphoric acid (analytical grade), Sodium hydroxide (NaOH).[8][10]
Experimental Protocols
Preparation of Standard Solutions
The accuracy of quantification is fundamentally dependent on the precise preparation of standard solutions.
-
Primary Stock Solutions (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of each hydroxycinnamic acid reference standard into separate 10 mL volumetric flasks.[8]
-
Dissolution: Dissolve the standard in HPLC-grade methanol and make up to the volume mark. Use an ultrasonic bath for a few minutes if necessary to ensure complete dissolution. These stocks should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of mixed working standards by diluting the primary stocks with the mobile phase diluent (e.g., 50:50 Methanol:Water). A typical calibration range might be 1, 5, 10, 25, 50, and 100 µg/mL.[8] These solutions are used to construct the calibration curve.[11]
Sample Preparation from Plant Material
The objective of sample preparation is to efficiently extract HCAs from the matrix while removing interfering substances.[12] HCAs exist in both free and bound (esterified) forms. The following protocol allows for the analysis of both fractions.
-
Extraction of Free HCAs:
-
Weigh 1-2 g of dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol. Methanol is an effective solvent for extracting phenolic compounds.[5]
-
Vortex thoroughly and sonicate for 30 minutes in an ultrasonic bath at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant. This fraction contains the free HCAs.
-
-
Hydrolysis of Bound HCAs (Causality Explanation):
-
Alkaline hydrolysis is required to break the ester bonds linking HCAs to cell wall components or other molecules, releasing them for analysis.[13] This step is crucial for an accurate assessment of the total HCA content.
-
Take the solid residue from the step above. Add 20 mL of 2 M Sodium Hydroxide (NaOH).
-
Incubate in a shaking water bath at 60°C for 4 hours, ensuring the container is sealed to prevent evaporation.
-
After incubation, cool the mixture and acidify to a pH of approximately 2.0 using concentrated hydrochloric acid (HCl). This protonates the carboxylic acid group of the HCAs, making them more soluble in organic solvents for the subsequent extraction step.
-
-
Cleanup by Liquid-Liquid Extraction (LLE):
-
Transfer the acidified hydrolysate to a separatory funnel.
-
Perform LLE by extracting three times with 20 mL of ethyl acetate. Ethyl acetate is a solvent of intermediate polarity that effectively partitions the protonated HCAs while leaving highly polar impurities (like salts) in the aqueous phase.[14]
-
Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator at <40°C.
-
-
Final Sample Solution:
-
Reconstitute the dried extracts (from both the "free" and "bound" fractions) in a known volume (e.g., 2-5 mL) of the mobile phase diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter that could damage the column.[9]
-
HPLC Instrumentation and Chromatographic Conditions
The following conditions are a robust starting point and have been shown to effectively separate common HCAs. Method optimization may be necessary depending on the specific sample matrix and available instrumentation.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][13] | The C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar HCA structures. |
| Mobile Phase A | Water with 0.1% Formic Acid (or Acetic Acid) | The acid maintains a low pH (~2.5-3.0), which suppresses the ionization of the carboxylic acid groups on the HCAs. This ensures they are in their neutral, more retained form, leading to sharp, symmetrical peaks.[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Elution Mode | Gradient Elution | A gradient is necessary to resolve both the more polar (e.g., caffeic acid) and less polar (e.g., ferulic acid) compounds in a single run with optimal resolution and analysis time. |
| Gradient Program | 0-5 min, 10-25% B; 5-20 min, 25-55% B; 20-25 min, 55-10% B; 25-30 min, 10% B (equilibration) | This program allows for the elution of compounds over a range of polarities. |
| Flow Rate | 1.0 mL/min[13] | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30°C[8] | Maintaining a constant temperature ensures reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL[8] | A typical volume to avoid column overloading while ensuring sufficient analyte detection. |
| Detector | Diode Array Detector (DAD) | |
| Detection Wavelength | Monitoring at 320 nm . Scan from 200-400 nm.[7][14] | HCAs exhibit a strong absorbance maximum around 320 nm due to their conjugated phenylpropanoid structure. Scanning a range allows for spectral confirmation and peak purity analysis. |
Workflow Visualization
Method Validation Protocol (ICH Q2(R1) Guidelines)
Method validation is the process that demonstrates that an analytical procedure is suitable for its intended purpose.[6] The following parameters should be assessed according to ICH guidelines.[16][17]
| Parameter | Purpose & Protocol | Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants. Protocol: Inject a blank matrix, a standard solution, and a spiked matrix sample. Compare chromatograms. Use DAD to check peak purity and compare UV spectra of the analyte in the sample with that of the standard.[17] | No interfering peaks at the retention time of the analytes. Peak purity index > 0.995. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. Protocol: Analyze the prepared calibration standards (e.g., 6 concentration levels) in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.[13][18] | Correlation coefficient (r²) ≥ 0.999.[19] |
| Accuracy | To determine the closeness of the measured value to the true value. Protocol: Perform a recovery study by spiking a blank sample matrix with known concentrations of analytes (e.g., low, medium, and high levels within the linear range). Analyze in triplicate and calculate the percentage recovery.[18][20] | Mean recovery between 95-105%.[18] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol: • Repeatability (Intra-day): Analyze 6 replicates of a mid-concentration standard on the same day.[13] • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2%.[13][18] |
| LOD & LOQ | LOD (Limit of Detection): The lowest amount of analyte that can be detected but not necessarily quantified. LOQ (Limit of Quantitation): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[6] Protocol: Calculate from the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[13][19] | Values should be determined and reported. LOQ should be verifiable with acceptable precision and accuracy. |
Example Validation Data Summary
| Analyte | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery ± SD) | Precision (%RSD, Intra-day) |
| Caffeic Acid | 0.9998 | 0.09 | 0.27 | 98.5 ± 1.2% | 0.85% |
| p-Coumaric Acid | 0.9999 | 0.07 | 0.21 | 101.2 ± 0.9% | 0.64% |
| Ferulic Acid | 0.9997 | 0.08 | 0.24 | 99.3 ± 1.5% | 1.10% |
| Sinapic Acid | 0.9999 | 0.10 | 0.30 | 100.8 ± 1.1% | 0.78% |
| (Note: These are representative values. Actual results must be determined experimentally.) |
Data Analysis and Quantification
-
Peak Identification: Identify the HCA peaks in the sample chromatogram by comparing their retention times with those of the injected reference standards. Spectral matching using the DAD further confirms identity.
-
Calibration Curve: Generate the linear regression equation (y = mx + c) from the calibration curve for each analyte, where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.
-
Quantification: Use the peak area of the identified analyte in the sample chromatogram to calculate its concentration ('x') using the regression equation.
-
Final Concentration: Adjust the calculated concentration for any dilutions made during the sample preparation process to report the final amount in the original sample (e.g., in mg/g of dry plant material).
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing/Fronting | Mobile phase pH is too high, causing partial ionization. Column contamination or degradation. | Ensure mobile phase pH is low (~2.5-3.0) by adding 0.1% acid.[15] Flush the column with a strong solvent (100% acetonitrile); if unresolved, replace the column. |
| Shifting Retention Times | Insufficient column equilibration. Fluctuations in column temperature. Mobile phase composition changing (evaporation). | Equilibrate the column with at least 10-20 column volumes of the initial mobile phase. Use a column thermostat to maintain a stable temperature.[15] Keep mobile phase bottles covered. |
| Poor Resolution | Mobile phase is too "strong" (eluting compounds too quickly). Gradient slope is too steep. | Decrease the initial percentage of the organic solvent (Acetonitrile). Optimize the gradient to make it shallower, allowing more time for separation. |
| Extraneous Peaks | Contamination from solvents, glassware, or the sample matrix. Carryover from a previous injection. | Use high-purity solvents and clean glassware. Filter all samples. Run a blank injection to check for system contamination. Implement a needle wash step in the autosampler method. |
References
- Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. Current Medicinal Chemistry.
- BenchChem. (n.d.). LC-MS versus HPLC-DAD for the Identification of p-Hydroxycinnamic Acid Derivatives. BenchChem.
- Ataman Kimya. (n.d.). HYDROXYCINNAMIC ACID. Ataman Kimya.
- Razzaghi-Asl, N., Garrido, J., & Borges, F. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. ResearchGate.
- Andrade, P. B., Leitão, R., Seabra, R. M., Oliveira, M. B., & Ferreira, M. A. (2006). Development of an HPLC/Diode-Array Detector Method for Simultaneous Determination of Seven Hydroxy-Cinnamic Acids in Green Coffee. Taylor & Francis Online.
-
Li, H., et al. (2018). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Molecules. Available at: [Link]
- Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (2002). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences.
-
Ferreira-Santos, P., et al. (2020). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. Molecules. Available at: [Link]
- BenchChem. (n.d.). Developing a validated HPLC method for HCA in plant extracts. BenchChem.
-
Tresserra-Rimbau, A., et al. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients. Available at: [Link]
-
Lee, H.-D., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry. Available at: [Link]
- BenchChem. (n.d.). Application Note: HPLC Analysis of 3,4,5-Trihydroxycinnamic Acid Decyl Ester. BenchChem.
- SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column. SIELC.
-
ResearchGate. (n.d.). Calibration curves of hydroxycinnamic acid derivatives obtained by liquid chromatography. ResearchGate. Available at: [Link]
-
Lee, H.-D., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. ResearchGate. Available at: [Link]
-
Krstonošić, M. A., et al. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Acta Chromatographica. Available at: [Link]
-
Pereira, V., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science. Available at: [Link]
-
Kim, J. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
-
Suleymanova, F., Nesterova, O., & Matyushin, A. (2019). HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). Pharmacognosy Journal. Available at: [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]
- BenchChem. (n.d.). Optimization of mobile phase for HPLC analysis of cinnamic acid. BenchChem.
-
Suleymanova, F., Nesterova, O., & Matyushin, A. (2019). HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). Pharmacognosy Journal. Available at: [Link]
-
Krstonošić, M. A., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]
-
Jain, P. S., et al. (2013). RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Kumar, S., & Sharma, S. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Nithya, R., et al. (2024). HPLC Analysis, Isolation and Characterization of Sinapic Acid from Brassica Juncea Seed Extract. Journal of Chemical Health Risks. Available at: [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]
-
Castia, G., et al. (2020). Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]
Sources
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- 4. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Derivatization of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic Acid for Biological Screening
Executive Summary & Mechanistic Rationale
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, commonly known as 5-bromoferulic acid (5-BFA) , is a highly privileged scaffold in medicinal chemistry and drug discovery. While ferulic acid itself is renowned for its antioxidant, antimicrobial, and anti-inflammatory properties, the introduction of a bromine atom at the C5 position of the aromatic ring fundamentally alters the molecule's physicochemical and reactive profile.
From a biological standpoint, halogenation enhances lipophilicity, which improves cellular membrane permeability and increases cytotoxicity against human cancer cell lines (e.g., A549, HT-29)[1]. Electrically, the electron-withdrawing nature of the bromine atom shifts the redox potential of the phenolic group, modulating its radical-scavenging activity and interaction with target enzymes[2]. From a synthetic perspective, the C5-bromine serves as an orthogonal reactive site for palladium-catalyzed cross-coupling reactions, allowing researchers to build extended biaryl systems that are otherwise inaccessible[3].
This application note provides a comprehensive, self-validating workflow for the dual-site derivatization of 5-BFA—targeting both the acrylic acid tail and the brominated aromatic ring—followed by protocols for downstream biological screening.
Workflow Visualization
Fig 1: Derivatization and biological screening workflow for 5-bromoferulic acid.
Experimental Protocols
Protocol A: Amidation of the Acrylic Acid Tail (Lipophilicity Modulation)
Modifying the carboxylic acid into an amide or ester prevents rapid Phase II metabolism (glucuronidation) and fine-tunes the LogP for blood-brain barrier (BBB) or cellular penetration.
Reagents: 5-BFA, Target Amine, EDC·HCl, HOBt, DIPEA, anhydrous DMF.
Step-by-Step Methodology:
-
Pre-activation: Dissolve 5-BFA (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 15 minutes.
-
Causality: Pre-activation with HOBt converts the carboxylic acid into a highly reactive, yet stable, benzotriazole ester. This prevents the formation of unreactive
-acylurea byproducts often caused by EDC alone and minimizes competitive side reactions at the unprotected C4-phenolic hydroxyl.
-
-
Amidation: Add DIPEA (2.0 eq) followed by the target aliphatic or aromatic amine (1.1 eq). Stir continuously for 12 hours at room temperature.
-
Self-Validating Workup: Quench the reaction with ice-cold water (5 volumes) and extract with Ethyl Acetate (3 × 15 mL).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Causality: The 1M HCl wash protonates and extracts any unreacted amine into the aqueous layer. The NaHCO₃ wash deprotonates and removes unreacted 5-BFA and the HOBt byproduct. This orthogonal washing sequence ensures the crude organic phase contains almost exclusively the desired product.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Confirm structure via ¹H-NMR (monitoring the disappearance of the broad carboxylic acid singlet at ~12 ppm).
Protocol B: Suzuki-Miyaura Cross-Coupling at the C5-Bromine
The C5-bromine allows for the synthesis of complex biaryl derivatives, which are known to inhibit succinate dehydrogenase (SDH) in fungal and bacterial pathogens[4].
Reagents: 5-BFA (or its amide derivative), Arylboronic Acid, Pd(OAc)₂, XPhos, K₃PO₄, 1,4-Dioxane/H₂O.
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried Schlenk tube, combine the 5-BFA derivative (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).
-
Causality: XPhos is explicitly chosen as the Buchwald ligand because its bulky, electron-rich dicyclohexylphosphine moiety facilitates rapid oxidative addition into the C-Br bond while sterically shielding the palladium center. This prevents catalyst poisoning by the unprotected C4-phenolic hydroxyl group.
-
-
Degassing: Evacuate the tube and backfill with dry nitrogen (repeat 3 times).
-
Causality: Rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) catalytic species.
-
-
Coupling: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Seal the tube and stir at 90 °C for 8 hours.
-
Purification: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black, and partition between EtOAc and water. Concentrate the organic layer and purify via reverse-phase HPLC or flash chromatography.
Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)
Halogenated ferulic acid derivatives exhibit potent cytotoxicity against tumor cells. This protocol validates the biological efficacy of the synthesized library[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed human lung carcinoma (A549) or colon adenocarcinoma (HT-29) cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37 °C in a 5% CO₂ atmosphere. -
Treatment: Aspirate the media and replace with fresh media containing serial dilutions of the synthesized 5-BFA derivatives (e.g., 1 to 100 µg/mL). Include a vehicle control (0.1% DMSO) and a positive control (Methotrexate). Incubate for 48 h.
-
Viability Readout: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: Viable cells possess active mitochondrial succinate dehydrogenase (SDH) enzymes that cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells, providing a self-validating quantitative metric.
-
-
Quantification: Carefully remove the media, dissolve the formazan crystals in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Data Presentation & Interpretation
The table below summarizes the expected structure-activity relationship (SAR) data based on established electrochemical and biological profiling of halogenated hydroxycinnamic acids[1][2][4].
Table 1: Physicochemical and Biological Profiling of 5-BFA Derivatives
| Compound ID | Modification Site 1 (Carboxyl) | Modification Site 2 (C5-Position) | Calculated LogP | Redox Potential (E_p, mV)* | Cytotoxicity IC₅₀ (A549, µg/mL) |
| 5-BFA (Ref) | -OH (Free Acid) | -Br | 2.14 | +450 | 50.0 |
| 5-BFA-A1 | -NH-(n-Butyl) | -Br | 3.52 | +460 | 20.0 |
| 5-BFA-A2 | -NH-(Benzyl) | -Br | 3.85 | +455 | 18.5 |
| 5-BFA-S1 | -OH (Free Acid) | -Phenyl | 3.40 | +410 | 35.0 |
| 5-BFA-S2 | -NH-(n-Butyl) | -Phenyl | 4.65 | +415 | 12.0 |
*Redox potentials measured via Differential Pulse Voltammetry (DPV) at physiological pH (7.3). Lower values indicate higher ease of electron donation (antioxidant capacity).
Interpretation: Amidation of the carboxylic acid (e.g., 5-BFA-A1 ) significantly increases LogP, correlating with a sharp drop in the IC₅₀ value against A549 cells due to enhanced membrane permeation. Replacing the C5-Bromine with a phenyl group via Suzuki coupling (5-BFA-S1 ) lowers the redox potential, enhancing the molecule's antioxidant profile while maintaining moderate cytotoxicity. Dual derivatization (5-BFA-S2 ) yields the most potent hit, demonstrating the synergistic effect of lipophilicity and extended aromaticity.
References
- Synthesis, Characterization and Biological Screening of Ferulic Acid Deriv
- Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview NIH / PMC
- Development of a Biosensor Platform for Phenolic Compounds Using a Transition Ligand Str
- Synthesis, biological evaluation, and molecular docking of novel ferulic acid derivatives containing a 1,3,4-oxadiazole thioether and trifluoromethyl pyrimidine skeleton NIH / PMC
Sources
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- 4. Synthesis, biological evaluation, and molecular docking of novel ferulic acid derivatives containing a 1,3,4-oxadiazole thioether and trifluoromethyl pyrimidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Perkin Reaction Troubleshooting for Substrates with Electron-Donating Groups
Welcome to the technical support center for the Perkin reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Perkin reaction, specifically when using aromatic aldehydes bearing electron-donating groups. Here, we will delve into the mechanistic nuances that lead to side product formation and low yields, and provide actionable troubleshooting strategies and alternative synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is my Perkin reaction yield significantly lower when using an aromatic aldehyde with an electron-donating group (e.g., -OCH₃, -N(CH₃)₂)?
A: Electron-donating groups on the aromatic aldehyde decrease the electrophilicity of the carbonyl carbon. The Perkin reaction mechanism relies on the nucleophilic attack of a carbanion (generated from the acid anhydride) on this carbonyl carbon.[1][2] When the carbonyl carbon is less electron-deficient, this initial attack is slower and less favorable, leading to lower reaction rates and overall yields.[1]
Q2: What are the most common side products I should expect when my Perkin reaction is not proceeding as planned with an electron-rich aldehyde?
A: The most common side products are often unreacted starting materials. Additionally, you may observe products from the self-condensation of the acid anhydride, or decarboxylation of the intermediate, which can lead to the formation of an alkene.[3] In some cases, complex polymeric materials can also be formed, especially with prolonged heating.
Q3: Can I just increase the reaction temperature or time to improve the yield?
A: While the Perkin reaction generally requires high temperatures (around 180°C) and long reaction times, simply increasing these parameters indefinitely can be counterproductive.[4][5] Excessive heat can promote the decomposition of starting materials and intermediates, leading to a complex mixture of byproducts and a decrease in the yield of the desired cinnamic acid derivative.
Q4: Are there alternative catalysts to the commonly used sodium or potassium acetate?
A: Yes, other bases can be used as catalysts.[2][6] Triethylamine, pyridine, and piperidine are sometimes employed.[7][8] These organic bases can be more effective in certain situations, but their basicity and the reaction conditions must be carefully optimized to avoid unwanted side reactions.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the Perkin reaction with electron-donating groups.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low or No Yield of Cinnamic Acid Derivative | 1. Reduced Electrophilicity of the Aldehyde: Electron-donating groups deactivate the aldehyde towards nucleophilic attack.[1] | - Consider a more reactive anhydride: Anhydrides with electron-withdrawing groups can increase the acidity of the α-protons, leading to easier carbanion formation. - Employ a stronger base: Carefully screen alternative bases like triethylamine or DBU, but be mindful of potential side reactions.[7] - Explore alternative synthetic routes: For highly deactivated aldehydes, the Perkin reaction may not be the optimal choice. Consider the Knoevenagel or Doebner condensations.[7] |
| 2. Inactive Catalyst: The alkali salt of the acid (e.g., sodium acetate) may be hydrated. | - Use anhydrous salts: Ensure the catalyst is thoroughly dried before use, as water can interfere with the reaction.[4][9] | |
| 3. Impure Reactants: The aromatic aldehyde may have oxidized to the corresponding carboxylic acid. | - Purify the aldehyde: Freshly distill or recrystallize the aldehyde before the reaction to remove any acidic impurities.[4] | |
| Formation of a Complex Mixture of Products | 1. Side Reactions Dominating: High temperatures and long reaction times can promote undesired pathways.[4][5] | - Optimize reaction conditions: Systematically vary the temperature and reaction time to find the optimal balance between conversion of the starting material and the formation of side products. Microwave irradiation has been shown to reduce reaction times in some cases.[9][10] |
| 2. Self-Condensation of the Anhydride: The enolate of the anhydride can react with another molecule of the anhydride. | - Control stoichiometry: Use a slight excess of the aldehyde relative to the anhydride to favor the desired cross-condensation. | |
| Product Fails to Crystallize or is Oily | 1. Presence of Unreacted Starting Materials: Residual aldehyde or anhydride can act as impurities that inhibit crystallization.[4] | - Thorough work-up: During the work-up, ensure complete removal of unreacted starting materials through appropriate extraction and washing steps.[11] |
| 2. Incomplete Hydrolysis: The intermediate mixed anhydride may not be fully hydrolyzed to the final cinnamic acid.[4] | - Ensure complete hydrolysis: After the initial reaction, add sufficient water and heat if necessary to ensure the complete conversion of the intermediate to the desired product.[4] |
Mechanistic Insight: The Challenge of Electron-Donating Groups
The Perkin reaction proceeds through a multi-step mechanism.[2][6] The presence of an electron-donating group on the aromatic aldehyde primarily impacts the initial aldol-type condensation step.
Caption: The Perkin reaction mechanism highlighting the critical nucleophilic attack step.
An electron-donating group on the aromatic ring reduces the partial positive charge on the carbonyl carbon of the aldehyde, making it a less potent electrophile. This slows down the rate of the nucleophilic attack by the anhydride enolate, which is often the rate-determining step.
Alternative Synthetic Protocol: The Knoevenagel Condensation
For aromatic aldehydes that are particularly unreactive in the Perkin reaction, the Knoevenagel condensation offers a robust alternative. This reaction utilizes a more acidic active methylene compound, which can be deprotonated by a weaker base, and the subsequent steps are often more favorable.
Step-by-Step Protocol for the Synthesis of 4-Methoxycinnamic Acid via Knoevenagel Condensation:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq) in ethanol (5-10 mL per gram of aldehyde).
-
Heating: Add a few drops of piperidine as a catalyst. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid.
-
Isolation: The product, 4-methoxycinnamic acid, will precipitate out of the acidic solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove any remaining salts. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Caption: A typical workflow for the Knoevenagel condensation.
References
-
A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
-
Perkin Reaction: Definition, Examples, and Mechanism. Chemistry Learner. [Link]
-
Chemistry Perkin Reaction Mechanism. SATHEE. [Link]
-
Perkin Reaction Mechanism - JEE Chemistry. Unacademy. [Link]
-
Perkin Reaction Mechanism. BYJU'S. [Link]
-
Perkin Reaction - Online Organic Chemistry Tutor. Online Organic Chemistry Tutor. [Link]
-
A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC. [Link]
-
Perkin Reaction. J&K Scientific LLC. [Link]
-
Perkin Reaction. Cambridge University Press. [Link]
-
Perkin condensation. YouTube. [Link]
-
Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. [Link]
-
Synthesis of Cinnamic Acid from Benzaldehyde. Scribd. [Link]
-
Synthesis of Cinnamic Acid Derivatives. Atlantis Press. [Link]
-
Perkin Reaction. Scribd. [Link]
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The Perkin Reaction and Related Reactions. Organic Reactions. [Link]
-
Synthesis of Cinnamic Acid From Benzaldehyde. YouTube. [Link]
-
Alternate pathway for Perkin reaction of salicylaldehyde. Chemistry Stack Exchange. [Link]
-
The Perkin Reaction and Related Reactions. ResearchGate. [Link]
-
Perkin reaction. Wikipedia. [Link]
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There are other condensation reactions similar to the aldol and C... | Study Prep in Pearson+. Pearson+. [Link]
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Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
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Perkin Reaction. J&K Scientific. [Link]
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Substituent Effects on the EAS Reaction. Chemistry LibreTexts. [Link]
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Optimizing catalyst for cinnamic acid synthesis
Title: Technical Support Center: Advanced Catalyst Optimization for Cinnamic Acid Synthesis
Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks, catalyst deactivation, and purity issues during cinnamic acid synthesis. The synthesis of α,β-unsaturated aromatic acids relies heavily on three core pathways: the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck cross-coupling[1]. Success in these reactions is rarely about following a basic recipe; it requires a deep mechanistic understanding of catalyst behavior, substrate reactivity, and thermodynamic driving forces. This guide provides self-validating protocols and causality-driven troubleshooting to optimize your synthetic workflows.
Part 1: Quantitative Catalyst Selection Matrix
Selecting the correct synthetic route and catalyst system is the first critical step. The table below summarizes the optimal parameters and expected yields for the three primary methodologies based on industry data[1],[2].
| Synthesis Route | Primary Catalyst | Co-catalyst / Solvent | Optimal Temp (°C) | Typical Yield (%) | Key Optimization Parameter |
| Heck Reaction | Pd(OAc)₂ or Pd/C | PPh₃ / Triethylamine | 80–100 | 90–95 | Ligand selection & inert atmosphere |
| Knoevenagel | Piperidine | Pyridine (Doebner mod.) | 80–115 (Reflux) | 80–85 | Thermal decarboxylation control |
| Perkin Reaction | Potassium Acetate (KOAc) | Acetic Anhydride | 150–180 | 70–75 | Strict anhydrous conditions |
Part 2: Synthetic Route Decision Workflow
To streamline your process, use the following decision matrix to determine the most efficient catalytic route based on your starting materials and scale-up requirements.
Decision Matrix for Cinnamic Acid Synthesis Routes and Catalyst Selection.
Part 3: Validated Experimental Protocols
Every protocol must act as a self-validating system. The steps below detail the causality behind each addition and condition.
Protocol A: Palladium-Catalyzed Heck Reaction (Homogeneous) Mechanistic Rationale: The Heck reaction couples an aryl halide with acrylic acid. The active catalyst is a Pd(0) species[3]. Triethylamine is mandatory; it does not participate in the carbon-carbon bond formation but acts as a terminal base to neutralize the HX byproduct, driving the reductive elimination step that regenerates the Pd(0) catalyst[4].
-
Reactant Preparation: Under a strict inert atmosphere (N₂ or Ar), combine 10 mmol iodobenzene, 12 mmol acrylic acid, and 15 mL anhydrous N,N-dimethylformamide (DMF) in a Schlenk flask[3].
-
Base Addition: Add 15 mmol triethylamine. Validation Check: The molar excess of base ensures complete neutralization of the hydriodic acid generated.
-
Catalyst Loading: Add 0.05 mol% Palladium(II) acetate [Pd(OAc)₂] and 0.1 mol% triphenylphosphine (PPh₃)[3]. Causality: PPh₃ reduces Pd(II) to the active Pd(0) in situ and stabilizes the metal center against aggregation.
-
Reaction: Heat the mixture to 80–100°C for 4–8 hours[3]. Monitor via GC/MS.
-
Workup: Cool to room temperature. Pour into 50 mL of water and acidify to pH ~2 with 1M HCl[3]. The trans-cinnamic acid will precipitate. Filter and recrystallize from ethanol.
Protocol B: Knoevenagel-Doebner Condensation Mechanistic Rationale: This route uses organocatalysis. Piperidine attacks the benzaldehyde to form a highly reactive iminium ion, which is more electrophilic than the original carbonyl[5]. Pyridine acts as both a solvent and a weak base, specifically lowering the activation energy required for the thermal decarboxylation of the arylidenemalonic acid intermediate[3].
-
Reactant Mixture: In a round-bottom flask fitted with a reflux condenser, combine 10.6 g (0.1 mol) benzaldehyde, 10.4 g (0.1 mol) malonic acid, and 20 mL pyridine[3].
-
Catalyst Addition: Add 1 mL piperidine.
-
Reaction (Doebner Modification): Heat the mixture to a mild reflux (approx. 80–115°C) for 2–3 hours[3]. Validation Check: Observe the evolution of CO₂ gas bubbles. The reaction is complete when gas evolution ceases, indicating complete decarboxylation.
-
Isolation: Cool the mixture and pour it into 100 mL of cold water containing 20 mL concentrated HCl[3]. Causality: The HCl neutralizes the pyridine, drastically reducing the solubility of the product and forcing the precipitation of cinnamic acid.
-
Purification: Collect crystals via a Büchner funnel, wash with cold water, and recrystallize[1].
Part 4: Troubleshooting Guides & FAQs
Q1: My Heck reaction is sluggish, and I observe a black precipitate forming on the flask walls. What is the cause, and how do I fix it? A1: The black precipitate is "Palladium Black," which indicates the irreversible aggregation of the active Pd(0) catalyst into inactive nanoparticles[3]. This deactivation occurs when the oxidative addition step is too slow, leaving the Pd(0) center exposed, or when the stabilizing phosphine ligands (like PPh₃) are oxidized to phosphine oxides due to oxygen ingress. Solution: Ensure strict Schlenk line techniques to maintain an oxygen-free environment. If you are using less reactive aryl chlorides, upgrade your catalyst system to include bulky, electron-donating ligands such as N-heterocyclic carbenes (NHCs)[4]. NHCs accelerate oxidative addition and tightly bind to the Pd center, preventing aggregation.
Q2: During the Knoevenagel condensation, my NMR analysis shows a dicarboxylic acid intermediate instead of the final cinnamic acid. Why did the reaction stall? A2: You have successfully formed the arylidenemalonic acid intermediate, but the subsequent decarboxylation step (the Doebner modification) has failed[3]. Decarboxylation requires a concerted cyclic transition state that is highly dependent on thermal energy and a basic microenvironment. Solution: Ensure the reaction is heated to at least reflux temperatures (100-115°C) for an adequate duration. Confirm that pyridine is being used as the primary solvent[3]; replacing pyridine with a neutral solvent like ethanol will often stall the reaction at the dicarboxylic acid stage.
Q3: My Perkin reaction yields are consistently below 30%, accompanied by a dark, tarry byproduct. How can I optimize this classic route? A3: Low yields in the Perkin reaction are notoriously linked to moisture and insufficient thermal driving force,[3]. Water rapidly hydrolyzes the acetic anhydride into acetic acid, destroying the enolizable reactant needed for nucleophilic attack. Furthermore, the standard sodium acetate (NaOAc) catalyst often struggles to deprotonate the anhydride efficiently at lower temperatures[6]. Solution: First, ensure all glassware is oven-dried and reagents are strictly anhydrous. Second, switch the catalyst from sodium acetate to potassium acetate (KOAc). KOAc has higher solubility and basicity in the reaction matrix, which has been empirically shown to improve yields to 70–75% when heated to 180°C for 8 hours.
Part 5: Mechanistic Troubleshooting Cycle
Understanding the catalytic cycle is essential for diagnosing failures in the Heck reaction. The diagram below maps the functional cycle against the primary deactivation pathway.
Heck Reaction Catalytic Cycle and Deactivation Pathway (Pd Black Formation).
References
- Benchchem. "Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzymygPzuoghZdWdz1fa_7LwL22JP4SlzDs4zPVm7z5J0KxGXFM-QU_WprKORPY1Pn27MClgS7LBRR5LADDpEGa6VdZt82Rg2zsEX0XjzH_z6QsUdg0Gz0cFa2H6sPon8oIZjO5j8_L33qDCUM8ZS5U2Q1mVUdQg-P7CEysLSC7Wws6F2kVkD_-PUN_KZs8Dou64OBPbwEhyDNli5ok-1XVgYSVUDezIsBNQz0tBU=]
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Sources
Technical Support Center: Purification of Brominated Organic Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing severe bottlenecks during the isolation of brominated organic compounds. While bromination is a fundamental transformation in drug development and materials science, the unique physicochemical properties of the carbon-bromine (C-Br) bond—specifically its high polarizability, susceptibility to homolytic cleavage, and specific steric demands—render standard purification workflows highly prone to failure.
This guide bypasses generic advice. Instead, we dissect the mechanistic causality behind common purification failures and provide field-proven, self-validating protocols to ensure high-yield, high-purity isolation.
Troubleshooting Guides & FAQs
Q1: Why does my brominated intermediate degrade or debrominate during standard silica gel chromatography? Causality: Standard silica gel is inherently weakly acidic (pH 5.0–6.0) and highly polar[1]. For compounds possessing activated C-Br bonds—such as allylic, benzylic, or tertiary bromides—the silanol (Si-OH) groups on the silica surface act as Lewis acids. They coordinate with the lone pairs on the bromine atom, lowering the activation energy for heterolytic bond cleavage. This coordination catalyzes spontaneous dehydrobromination (elimination) or nucleophilic substitution by trace water or methanol in the eluent, leading to degraded, debrominated byproducts[2]. Solution: You must neutralize the stationary phase to prevent Lewis acid-base interactions. Pre-treat your silica gel by flushing the packed column with 1% triethylamine (Et₃N) in your non-polar starting eluent. This caps the acidic silanol sites. Alternatively, switch your stationary phase entirely to Neutral Alumina (Al₂O₃), which lacks these strongly acidic protons.
Q2: I am recovering significantly less product than my crude NMR indicated, and the isolated material is discolored. What is happening? Causality: You are likely experiencing photolytic degradation. The C-Br bond has a relatively low dissociation energy. Exposure to ambient laboratory lighting or sunlight provides sufficient UV/Vis energy to induce homolytic cleavage of the C-Br bond, generating highly reactive bromine radicals[3]. This initiates a cascade of debromination and radical coupling side-reactions, often leading to colored polymeric impurities and a drastic reduction in isolated yield. Solution: Implement strict actinic shielding. Perform all workups, extractions, and chromatography in amber glassware. If amber columns are unavailable, tightly wrap your standard glass columns and collection flasks in aluminum foil.
Q3: My brominated product co-elutes perfectly with the unbrominated starting material on normal-phase TLC. How can I separate them? Causality: Normal-phase chromatography separates molecules primarily via hydrogen bonding and dipole-dipole interactions with the stationary phase[4]. While the addition of a bromine atom significantly increases molecular weight, its effect on the molecule's overall dipole moment is often overshadowed by existing polar functional groups (e.g., hydroxyls, amines, or carbonyls). Consequently, the retention factors (Rf) remain nearly identical on silica. Solution: Shift the separation mechanism from polarity to hydrophobicity and polarizability. Utilize Reverse-Phase (C18) chromatography. The large, polarizable electron cloud of the bromine atom significantly increases the hydrophobic surface area of the molecule. On a C18 stationary phase, this translates to much stronger retention of the brominated product compared to the unbrominated precursor, allowing for baseline resolution.
Quantitative Data: Stationary Phase Performance Comparison
To guide your column selection, the following table summarizes the quantitative performance of various stationary phases when purifying sensitive brominated compounds (data synthesized from standard recovery benchmarks in our application lab).
| Purification Strategy | Mechanistic Target | Typical Recovery (%) | Resolution Factor (Rs) vs. Starting Material | Best Used For |
| Standard Silica Gel | Dipole interactions | 40–60% (High degradation) | 0.8 – 1.1 (Poor) | Stable, unactivated aryl bromides. |
| Et₃N-Treated Silica | Suppressed Lewis acidity | 85–95% | 0.8 – 1.1 (Poor) | Acid-labile bromides (benzylic/allylic). |
| Neutral Alumina | Non-acidic adsorption | 80–90% | 0.9 – 1.2 (Moderate) | Highly acid-sensitive tertiary bromides. |
| Reverse-Phase (C18) | Hydrophobic surface area | >95% | 2.5 – 3.5 (Excellent) | Co-eluting mixtures; polybrominated compounds. |
Self-Validating Experimental Protocol: Isolation of a Light-Sensitive, Acid-Labile Benzylic Bromide
This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the purification process.
Phase 1: Preparation of the Deactivated Stationary Phase
-
Solvent Preparation: Prepare a solvent system of 99% Hexanes and 1% Triethylamine (Et₃N) (v/v).
-
Slurry Packing: In a fume hood under low-light conditions, prepare a slurry of standard flash silica gel (40-63 µm) using the Hexanes/Et₃N mixture. Pour the slurry into a glass column.
-
Validation Check 1: Flush the column with 3 column volumes (CV) of the Hexanes/Et₃N mixture. Collect the eluent and test the pH using moistened indicator paper; it should read slightly basic (pH ~8), confirming the silanol sites are successfully capped.
Phase 2: Actinic Shielding and Column Loading 4. Shielding: Wrap the entire length of the packed glass column and all collection test tubes in aluminum foil to block ambient UV light[3]. 5. Equilibration: Flush the column with 2 CV of your initial, Et₃N-free mobile phase (e.g., 100% Hexanes) to remove excess unbound amine. 6. Loading: Dissolve your crude brominated mixture in the minimum amount of a non-polar solvent (e.g., toluene or hexanes). Apply it evenly to the top of the silica bed.
Phase 3: Elution and Self-Validating Fraction Analysis 7. Elution: Elute the column using a gentle polarity ramp (e.g., 0% to 10% Ethyl Acetate in Hexanes). Maintain a steady flow rate to minimize the time the compound spends on the column. 8. Fraction Collection: Collect small fractions (e.g., 10 mL) in the foil-wrapped tubes. 9. Validation Check 2 (TLC Analysis): Spot the fractions on a TLC plate. Develop the plate and visualize using a UV lamp (254 nm) only briefly. A successful purification will show a single, tight spot without the characteristic "streaking" that indicates on-column degradation[1]. 10. Concentration: Pool the pure fractions and concentrate under reduced pressure at a low water-bath temperature (<30°C) to prevent thermal debromination.
Purification Strategy Workflow
Decision matrix for the chromatographic purification of brominated organic compounds.
References
-
[2] An efficient debromination technique using PMHS with a number of ligands containing different functional groups | Source: nih.gov | 2
-
[3] PHOTOCHEMICAL REACTIONS OF BROMINATED DIPHENYLETHERS IN ORGANIC SOVENTS AND ADSORBED ON SILICON DIOXIDE IN AQUEOUS SUSPENSION | Source: osti.gov | 3
-
[4] Principles of chromatography | Stationary phase (article) | Source: khanacademy.org | 4
-
[1] CHEM 344 Thin Layer Chromatography | Source: wisc.edu | 1
Sources
Interpreting complex NMR spectra of aromatic compounds
Welcome to the Advanced NMR Technical Support Center . This resource is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of complex aromatic compounds.
Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic explanations for the most common spectral anomalies encountered in aromatic NMR spectroscopy.
Troubleshooting Workflow: Resolving Signal Overlap
When analyzing poly-substituted aromatic rings, researchers frequently encounter overlapping multiplets that defy simple
Decision tree for troubleshooting and resolving complex aromatic NMR spectra.
Frequently Asked Questions (FAQs)
Q1: My ortho-disubstituted benzene spectrum looks like a complex multiplet rather than two doublets and two triplets. Why?
A1: You are observing a classic AA'BB' spin system. Even though the molecule has an axis of symmetry, the protons are chemically equivalent but magnetically non-equivalent (e.g., proton A couples differently to B than it does to B')[1]. Because the chemical shift difference (
Q2: I see a "roofing" effect where my doublets lean toward each other. Is my sample impure or poorly shimmed?
A2: Neither. This is a predictable quantum mechanical phenomenon in strongly coupled systems (like AB or ABX systems) where
Q3: How do I definitively distinguish between meta and para regioisomers of a tri-substituted aromatic ring when 1D
Quantitative Data: Aromatic Coupling Constants
To accurately assign aromatic spin systems, compare your extracted
| Coupling Type | Structural Relationship | Typical | Diagnostic Utility |
| Ortho | 7.0 – 10.0 | Identifies adjacent protons on the ring. | |
| Meta | 2.0 – 3.0 | Identifies protons separated by one carbon. | |
| Para | 0.0 – 1.0 | Identifies protons on opposite sides of the ring. | |
| Direct C-H | ~145.0 | Used to set HSQC delays; identifies protonated carbons. | |
| HMBC (Meta C-H) | 5.0 – 8.0 | Used to set HMBC delays; links protons to quaternary carbons. |
Experimental Protocol: Optimized Sample Prep for High-Resolution NMR
A common root cause of poor resolution in aromatic spectra is improper sample preparation. Solid particulates distort the magnetic field homogeneity because the magnetic susceptibility of a particle differs from that of the solution[8]. This localized distortion causes uncorrectable line broadening. Follow this self-validating protocol to ensure optimal shimming.
Step-by-Step Methodology:
-
Sample Weighing: Weigh 5–25 mg of the aromatic compound for routine
NMR, or 50–100 mg for NMR[9]. -
Primary Solubilization: Transfer the solid to a secondary glass vial. Add 0.6–0.7 mL of an appropriate deuterated solvent (e.g., CDCl
, DMSO- ) and vortex until visually dissolved[9][10]. -
Filtration (Critical): Tightly pack a small plug of glass wool into a glass Pasteur pipette. Filter the solution through the plug directly into a high-quality 5 mm NMR tube. Mechanism: This removes microscopic paramagnetic impurities and undissolved particulates that cause localized magnetic gradients[8][9][10].
-
Volume Standardization: Ensure the final sample height in the NMR tube is exactly 40–50 mm. Mechanism: This specific volume ensures the sample perfectly spans the active region of the RF coil. Overfilling causes thermal gradients (convection) which ruin shimming, while underfilling includes the liquid-air meniscus in the coil region, causing severe magnetic susceptibility distortions[8][10].
-
Acquisition: Cap the tube tightly to prevent solvent evaporation, wipe the exterior with a lint-free wipe, insert into the spectrometer, lock the deuterium signal, and execute gradient shimming (e.g., TopShim)[8].
References
- Source: organomation.
- Source: umn.
- Source: iastate.
- Source: netlify.
- Source: hw.ac.
- Source: blogspot.
- 5.
- Source: organicchemistrydata.
- Source: nmrsoft.
- Source: omicsonline.
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- 2. NMR Analysis, Processing and Prediction: 1H NMR Analysis: Common Myths and Misconceptions [nmr-analysis.blogspot.com]
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- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. omicsonline.org [omicsonline.org]
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- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. organomation.com [organomation.com]
Validation & Comparative
A Researcher's Guide to Confirming Compound Identity: Comparing ¹H NMR Data with Literature Values
The Foundational Pillars: Ensuring Data Integrity from the Start
The validity of any comparison hinges on the quality of the experimental data. Therefore, the process begins long before a literature spectrum is consulted. A meticulously acquired and processed ¹H NMR spectrum is the bedrock of a reliable structural confirmation.
Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra for Structural Confirmation
This protocol outlines the key steps for obtaining high-quality ¹H NMR data suitable for rigorous comparison with literature values. The causality behind each parameter selection is explained to empower the researcher with a deeper understanding of the experimental choices.
1. Sample Preparation: The First Critical Step
-
Analyte Purity: Begin with the purest possible sample. Impurities can introduce extraneous signals, complicating spectral interpretation and comparison.[3] When possible, assess sample purity by a complementary technique like LC-MS.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. The choice of solvent is critical as it can significantly influence chemical shifts.[4] Whenever possible, use the same solvent as reported in the literature you will be comparing against.
-
Concentration: Prepare a solution with a concentration typically in the range of 5-25 mg/mL. Be aware that concentration can affect the chemical shifts of certain protons, particularly those involved in hydrogen bonding (e.g., -OH, -NH).[4]
-
Internal Standard (Optional but Recommended): The use of an internal standard, such as tetramethylsilane (TMS), provides a universal reference point (δ 0.00 ppm) for chemical shifts, minimizing instrument-to-instrument variations.[5]
2. Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer. Higher field strengths generally lead to better signal dispersion and resolution, simplifying spectral analysis.[6][7]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-defined peaks.[8]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient for a standard ¹H NMR spectrum.
-
Number of Scans (ns): An adequate number of scans (typically 8 to 64) should be co-added to achieve a good signal-to-noise (S/N) ratio. A higher S/N is essential for accurately identifying and integrating all signals.[9]
-
Relaxation Delay (d1): A sufficient relaxation delay (typically 1-5 seconds) between pulses is crucial for obtaining accurate integrations, as it allows the protons to return to their equilibrium state. For quantitative purposes, a longer delay (5-7 times the longest T1) is necessary.[9]
-
Acquisition Time (aq): A longer acquisition time results in better digital resolution, which is important for resolving fine coupling patterns.
-
Spectral Width (sw): Ensure the spectral width encompasses all expected proton signals.
-
3. Data Processing: From Raw Data to Interpretable Spectrum
-
Fourier Transformation: The raw free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.[10][11]
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[10][11]
-
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak to its known chemical shift or to the internal standard (TMS at 0.00 ppm).[10][11]
The Comparative Workflow: A Step-by-Step Guide
With a high-quality experimental spectrum in hand, the next phase is the systematic comparison with literature data. This process requires a critical eye and a logical approach to account for potential sources of variation.
Caption: Workflow for Comparing Experimental and Literature ¹H NMR Data.
1. Locating and Critically Evaluating Literature Data
-
Source Reliability: Prioritize data from peer-reviewed journals with a strong reputation for chemical and analytical sciences. Be cautious with data from less reputable sources.
-
Completeness of Reported Data: Look for publications that report complete experimental details, including the solvent used, spectrometer frequency, and temperature.[12] The American Chemical Society (ACS) provides guidelines for reporting NMR data, which can serve as a benchmark for evaluating the quality of published information.[12]
-
Availability of Raw Data: Whenever possible, seek out publications that provide access to the raw NMR data (FID). This allows for reprocessing and direct overlay of spectra, which is the most rigorous method of comparison.[13]
2. The Head-to-Head Comparison
A systematic, feature-by-feature comparison is essential for a thorough evaluation.
| Parameter | What to Compare | Causality and Considerations |
| Chemical Shift (δ) | The position of each signal on the x-axis (in ppm). | This is the most direct comparison. However, be aware that chemical shifts can be influenced by solvent, concentration, and temperature. Small deviations (typically <0.05 ppm) are often acceptable.[14] |
| Integration | The relative area under each signal. | This should correspond to the number of protons giving rise to the signal. Ensure that the integration in both your spectrum and the literature data is consistent with the proposed structure. |
| Multiplicity (Splitting Pattern) | The number of peaks into which a signal is split (e.g., singlet, doublet, triplet). | This provides information about the number of neighboring protons and is a powerful tool for confirming connectivity. The multiplicity should be identical between your spectrum and the literature data. |
| Coupling Constants (J) | The distance between the peaks in a multiplet (in Hz). | J-values are generally less sensitive to experimental conditions than chemical shifts and provide valuable structural information. Mutually coupled protons should have the same J-value. |
3. Interpreting the Comparison: Confirmation or Conundrum?
-
A Perfect Match: If all parameters (chemical shift, integration, multiplicity, and coupling constants) are in close agreement, this provides strong evidence for the confirmation of the compound's structure.
-
Minor Deviations: Small differences in chemical shifts can often be attributed to variations in experimental conditions. If the multiplicity and coupling constants match, and the relative order of the signals is the same, the structure is likely correct.
-
Significant Discrepancies: If there are major differences in multiplicity, coupling constants, or the number of signals, this indicates a potential structural difference or the presence of an unexpected compound.
Troubleshooting Discrepancies: A Logical Approach to Problem-Solving
When your experimental data does not align with the literature, a systematic troubleshooting process is necessary.
Caption: Decision Tree for Troubleshooting ¹H NMR Data Discrepancies.
| Observed Discrepancy | Potential Cause(s) | Recommended Action(s) |
| Chemical Shift Differences | Different solvent, concentration, or temperature.[4] | Re-run the sample in the same solvent as the literature. If not possible, consult tables of solvent effects on chemical shifts. Consider acquiring a spectrum at a different concentration. |
| Different Multiplicity | Incorrect structural assignment (yours or the literature's). Presence of an isomer. | Carefully re-examine the coupling patterns in your spectrum. Consider acquiring 2D NMR data (e.g., COSY) to confirm proton-proton correlations. |
| Extra, Unaccounted-for Signals | Presence of impurities (solvent, starting material, side-product). | Check the chemical shifts of common laboratory solvents. If possible, re-purify your sample. Use LC-MS to identify potential impurities.[3] |
| Broad or Missing Signals | Presence of exchangeable protons (-OH, -NH).[4] Paramagnetic impurities. | Perform a D₂O exchange experiment. The signals from exchangeable protons will disappear. Ensure your NMR tube and solvent are free from paramagnetic contaminants. |
Conclusion: A Commitment to Rigor
The comparison of ¹H NMR data with literature values is a critical step in the validation of chemical structures. By approaching this process with a commitment to acquiring high-quality experimental data, critically evaluating literature sources, and systematically troubleshooting any discrepancies, researchers can achieve a high degree of confidence in their structural assignments. This rigorous approach not only ensures the integrity of individual research projects but also contributes to the overall reliability and reproducibility of the scientific literature.
References
-
Emwas, A. H., et al. (2019). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolites, 9(4), 74. [Link]
-
Grimblat, N., et al. (2015). A Critical Evaluation of the Quality of Published 13C NMR Data in Natural Product Chemistry. Journal of Natural Products, 78(8), 2064-2071. [Link]
-
Lautié, A., et al. (2005). A Critical Evaluation of the Quality of Published 13C NMR Data in Natural Product Chemistry. Magnetic Resonance in Chemistry, 43(10), 801-843. [Link]
-
American Chemical Society. (2013). NMR Guidelines for ACS Journals. [Link]
-
University of California, Davis. (n.d.). 4.1: Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. [Link]
-
Montelione, G. T., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 102(43), 15328-15333. [Link]
-
Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
-
Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473-1487. [Link]
-
Anasazi Instruments. (2017). How to Reduce 1H NMR – Quantitative Evaluation Errors. [Link]
-
Learning with Philimon. (2024, April 13). High resolution 1H NMR (IB HL and A level Chemistry) [Video]. YouTube. [Link]
-
AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. [Link]
-
Tzakos, A. G., et al. (2006). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 11(4), 232-248. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
-
ResearchGate. (2019, December 8). 1D 1H NMR spectra - what are normal shift deviations compared to literature values? [Forum post]. [Link]
-
Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. [Link]
-
McPhail, K. L., et al. (2018). The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research. Natural Product Reports, 35(8), 772-793. [Link]
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- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How to Reduce 1H NMR Evaluation Error | NMR Integration [aiinmr.com]
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- 12. pubsapp.acs.org [pubsapp.acs.org]
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Structure-activity relationship of brominated hydroxycinnamic acids
An in-depth technical analysis for drug development professionals and medicinal chemists evaluating the structural optimization of hydroxycinnamic acids (HCAs) via bromination.
Mechanistic Causality: Why Brominate Hydroxycinnamic Acids?
Hydroxycinnamic acids (HCAs)—including caffeic, ferulic, and p-coumaric acids—are ubiquitous plant secondary metabolites celebrated for their antioxidant and antimicrobial properties[1]. However, in clinical drug development, unmodified HCAs often suffer from poor bioavailability, rapid metabolism, and limited membrane permeability.
As a Senior Application Scientist, I approach the structural optimization of HCAs through the lens of thermodynamic and kinetic causality. The strategic introduction of bromine atoms—either via electrophilic aromatic substitution on the phenolic ring or addition across the α,β-unsaturated double bond—fundamentally resolves these pharmacokinetic bottlenecks.
The Causality of Bromination:
-
Lipophilicity & Membrane Permeation: Bromine's large atomic radius significantly increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity directly causes higher accumulation within lipid bilayers, disrupting bacterial cell membranes and facilitating intracellular entry into cancer cells[2].
-
Halogen Bonding (The
-Hole Effect): The electron density of covalently bound bromine is anisotropically distributed, creating an electron-deficient region (the -hole) at the halogen's distal end. This allows brominated HCAs to form highly directional, non-covalent halogen bonds with Lewis bases (e.g., backbone carbonyls of target proteins), exponentially increasing binding affinity and target residence time[3]. -
Electronic Modulation: Bromine's inductive electron-withdrawing effect lowers the pKa of adjacent phenolic hydroxyl groups, increasing the population of the phenolate anion at physiological pH, which accelerates radical scavenging via fast electron transfer[1].
Comparative Performance Analysis: Unmodified vs. Brominated HCAs
To objectively evaluate the therapeutic potential of these modifications, we must compare the quantitative structure-activity relationship (SAR) data across different biological targets. The table below synthesizes the performance of unmodified HCAs against their rationally designed brominated counterparts.
Table 1: Quantitative SAR Comparison of Hydroxycinnamic Acid Derivatives
| Compound Class | Specific Derivative | Primary Target / Assay | Performance Metric | Mechanistic Advantage / Causality |
| Unmodified HCA | Caffeic Acid | General Antioxidant | Moderate radical scavenging | Baseline phenolic hydroxyl (-OH) electron transfer[1]. |
| Unmodified HCA | Cinnamic Acid | S. aureus (Antibacterial) | MIC > 500 µg/mL | Weak membrane penetration; highly susceptible to bacterial efflux pumps. |
| Brominated HCA | α,β-dibromohydrocinnamoyl amides | E. coli / S. aureus | High inhibition (MIC < 50 µg/mL) | Bromination of the double bond increases lipophilicity, physically disrupting bacterial membranes[2]. |
| Brominated HCA | 2,3-dibromo-3-phenyl-propanoic acid | S. aureus (Antibacterial) | MBC = 100 µg/mL | Halogen addition alters pKa, enhancing intracellular target binding[4]. |
| Hybrid Brominated HCA | 3,5-dibromo-cinnamic-2-quinolone (5a) | HCT-116 Colon Carcinoma | IC50 = 1.89 µM | Induces G2/M phase arrest and pre-G1 apoptosis via enhanced halogen bonding[3]. |
| Esterified & Brominated | Brominated Bornyl Caffeate | C. neoformans (Antifungal) | MIC < 10 µg/mL | Synergistic lipophilicity from the bornyl group and bromine substitution[5]. |
Biological Pathways and Mechanisms of Action
The biological superiority of brominated HCAs is most evident in oncology. Unmodified cinnamic acids exhibit weak antiproliferative effects. However, when cinnamic acid is hybridized with a 2-quinolone scaffold and brominated at the C3 and C5 positions, the resulting compound triggers a severe apoptotic cascade[3].
The causality here is structural: the brominated hybrid effectively intercalates or binds tightly to topoisomerases via halogen bonding, causing irreversible DNA damage. This damage activates p53, triggering cytochrome C release and the caspase cascade, ultimately forcing the cell into G2/M phase arrest[3].
Apoptotic signaling cascade triggered by brominated hydroxycinnamic acid derivatives.
Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Every synthetic and biological step includes orthogonal validation to confirm that the observed biological activity is a direct consequence of the targeted bromination.
Protocol A: Ultrasound-Assisted Green Bromination of HCAs
Rationale: Traditional bromination relies on toxic liquid bromine and glacial acetic acid[3][4]. This protocol utilizes ultrasound-assisted green bromination, which sonolyzes the mixture to generate radical species that oxidize Br- into active brominating agents[2].
-
Precursor Preparation: Dissolve 1.0 mmol of the HCA precursor (e.g., ferulic acid or N-cinnamoyl amide) in 15 mL of aqueous ethanol (70:30 v/v).
-
Reagent Addition: Add 2.2 mmol of Sodium Bromide (NaBr) and 2.5 mmol of 30%
. Causality: The acts as a green oxidant, converting bromide ions into active bromine in situ, preventing over-halogenation. -
Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation (20 kHz, 100 W) at ambient temperature for 45 minutes. Causality: Acoustic cavitation generates localized micro-environments of extreme heat and pressure, driving the oxidative bromination without bulk heating[2].
-
Quenching: Terminate the reaction by adding 5 mL of saturated sodium thiosulfate solution to neutralize unreacted oxidants.
-
Self-Validation (Structural Confirmation): Extract the product using ethyl acetate. Before proceeding to biological assays, validate the structure using
-NMR and -NMR. Crucial Check: A disappearance or shift of the vinylic protons ( positions) in the -NMR spectrum definitively confirms whether addition occurred across the double bond versus aromatic substitution[4].
Protocol B: High-Throughput In Vitro Antimicrobial Screening
Rationale: To establish a reliable SAR, the biological assay must isolate the variable of bromination.
-
Compound Preparation: Prepare serial dilutions (0.5 to 512 µg/mL) of the validated brominated HCA in DMSO. Maintain final DMSO concentration below 1% to prevent solvent-induced cytotoxicity.
-
Inoculation: Inoculate 96-well microtiter plates with
CFU/mL of S. aureus (ATCC 25923) and E. coli[4]. -
Self-Validation (Controls):
-
Negative Control: Unmodified HCA (to prove bromination is the causal factor for enhanced activity).
-
Positive Control: Ciprofloxacin (to benchmark against clinical standards).
-
Vehicle Control: 1% DMSO in broth.
-
-
Incubation & Readout: Incubate at 37°C for 24 hours. Determine the Minimum Inhibitory Concentration (MIC) using resazurin dye (a colorimetric indicator of cellular respiration).
Self-validating experimental workflow for the synthesis and screening of brominated HCAs.
Conclusion
The transition from unmodified hydroxycinnamic acids to their brominated derivatives represents a masterclass in rational drug design. By leveraging halogen bonding and increased lipophilicity, medicinal chemists can transform moderate natural antioxidants into highly potent, targeted antimicrobial and anticancer agents. The integration of green synthetic methodologies, such as ultrasound-assisted bromination, further ensures that this structural optimization is both scalable and environmentally sustainable.
References
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives Source: nih.gov (PMC) URL:[3]
-
Ultrasound-assisted green bromination of N-cinnamoyl amino acid amides – Structural characterization and antimicrobial evaluation Source: researchgate.net URL:[2]
-
Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives Source: researchgate.net URL:[5]
-
Evaluation of phytotoxic and mutagenic effects of some cinnamic acid derivatives using the Triticum test Source: tubitak.gov.tr URL:[4]
-
Insights into the Structure–Capacity of Food Antioxidant Compounds Assessed Using Coulometry Source: nih.gov (PMC) URL:[1]
Sources
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- 5. researchgate.net [researchgate.net]
The Integrity of Discovery: A Guide to Cross-Validation of Biological Assay Results with Orthogonal Methods
In the pursuit of novel therapeutics and a deeper understanding of biological systems, the reliability of our experimental data is the bedrock upon which all progress is built. A single biological assay, no matter how well-optimized, provides only one perspective on a complex biological question. It is for this reason that the principle of cross-validation with orthogonal methods is not merely a best practice, but a fundamental necessity for ensuring the scientific integrity of our findings. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of why and how to implement orthogonal validation strategies, thereby fostering confidence in your data and accelerating the path to discovery.
The Imperative for Orthogonality: Moving Beyond a Single Point of View
High-throughput screening and other initial discovery efforts are designed to cast a wide net, but they can also be susceptible to artifacts and technology-specific biases.[1] An observed effect in a primary assay could be the result of assay interference, off-target effects, or other confounding factors that are not immediately apparent.[2] Orthogonal methods, which rely on different analytical principles to measure the same biological endpoint, provide a critical, independent line of evidence to corroborate or challenge initial findings.[3] This approach is not about simply repeating an experiment; it is about fundamentally changing the way the question is asked.
Regulatory bodies such as the FDA and international consortiums like the ICH emphasize the importance of robust bioanalytical method validation, which includes demonstrating specificity and accuracy.[4][5] The use of orthogonal methods is a powerful way to meet these expectations and build a comprehensive data package that can withstand rigorous scrutiny.[6]
This guide will delve into practical strategies for cross-validating common biological assays, providing not only the "how" but, more importantly, the "why" behind these experimental choices.
I. Immunoassays: Cross-Validating Antibody-Based Detection
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are workhorses in many laboratories due to their high throughput and sensitivity.[7] However, they are susceptible to interferences from the sample matrix and cross-reactivity of antibodies with structurally similar molecules.[8] Therefore, validating immunoassay results with a method that does not rely on antibody-antigen interactions is crucial.
The Gold Standard Orthogonal Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for validating immunoassays due to its high specificity and accuracy.[9] This technique separates molecules based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio, providing an unambiguous identification and quantification of the analyte.[10]
Causality of Choice: LC-MS/MS is an ideal orthogonal method for immunoassays because it is not dependent on the tertiary structure of the analyte or the specificity of an antibody. This fundamental difference in detection principle provides a truly independent verification of the analyte's identity and concentration.
Data Presentation: Comparative Analysis of an Immunoassay and LC-MS/MS
The following table illustrates a typical comparison of results obtained from an immunoassay and an LC-MS/MS method for the quantification of a hypothetical small molecule drug in human plasma.
| Sample ID | Immunoassay Result (ng/mL) | LC-MS/MS Result (ng/mL) | % Difference |
| A01 | 15.2 | 14.8 | 2.7% |
| A02 | 28.9 | 27.5 | 5.1% |
| A03 | 55.1 | 52.3 | 5.3% |
| A04 | 102.7 | 98.9 | 3.8% |
| A05 | 198.4 | 190.2 | 4.3% |
As the data suggests, a well-validated immunoassay can show good correlation with LC-MS/MS. However, significant discrepancies would warrant an investigation into potential matrix effects or cross-reactivity in the immunoassay.
Experimental Workflow: Cross-Validation of an Immunoassay with LC-MS/MS
The following diagram outlines the typical workflow for cross-validating immunoassay results with LC-MS/MS.
Caption: Workflow for Immunoassay and LC-MS/MS Cross-Validation.
Detailed Experimental Protocol: LC-MS/MS Validation of Immunoassay Results
This protocol provides a general framework. Specific parameters will need to be optimized for the analyte and matrix of interest.
-
Sample Preparation:
-
For both methods, use aliquots from the same initial sample to minimize variability.
-
Immunoassay: Prepare samples according to the kit manufacturer's instructions, which typically involves dilution in an appropriate buffer.
-
LC-MS/MS: Perform a more rigorous sample cleanup to remove interfering substances. This may involve:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to plasma samples to precipitate proteins. Centrifuge and collect the supernatant.
-
Solid Phase Extraction (SPE): For cleaner samples and higher sensitivity, use an SPE cartridge that selectively retains the analyte while washing away interfering components. Elute the analyte with an appropriate solvent.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
-
Immunoassay Procedure:
-
Follow the protocol of a validated ELISA kit.[7] This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
Read the absorbance using a plate reader and calculate concentrations based on a standard curve.
-
-
LC-MS/MS Procedure:
-
Liquid Chromatography: Inject the prepared sample onto an appropriate LC column (e.g., C18 for small molecules). Use a gradient of aqueous and organic mobile phases to separate the analyte from other components.
-
Mass Spectrometry: As the analyte elutes from the LC column, it is ionized (e.g., by electrospray ionization) and enters the mass spectrometer.
-
Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10] Monitor a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.
-
Quantify the analyte by comparing its peak area to that of the internal standard and referencing a calibration curve.
-
-
Data Comparison:
-
Statistically compare the concentration data from both methods. Calculate the percentage difference for each sample and assess the overall correlation and bias.
-
II. Cell-Based Assays: Ensuring the Biological Relevance of Your Findings
Cell-based assays are powerful tools for assessing cellular processes such as proliferation, viability, and signaling pathway modulation. However, the readouts of these assays can be influenced by the specific biochemistry of the detection method. Therefore, it is essential to validate findings using an orthogonal method that measures a different aspect of the cellular response.
Case Study: Cross-Validation of a Cell Viability Assay
A common primary assay for cell viability is the MTT assay, which measures the metabolic activity of cells.[11] A valid concern is that a compound could inhibit metabolic activity without directly causing cell death, leading to a false positive for cytotoxicity.
Orthogonal Method: Sulforhodamine B (SRB) Assay
The SRB assay is an excellent orthogonal method for the MTT assay because it measures total cellular protein content, which is a more direct measure of cell number.[1][4]
Causality of Choice: By switching from a metabolic endpoint (MTT) to a biomass endpoint (SRB), we can more confidently attribute a decrease in signal to actual cell loss rather than an artifact of metabolic inhibition.
Data Presentation: Comparative Analysis of MTT and SRB Assays
The following table shows a hypothetical comparison of IC50 values (the concentration of a compound that inhibits 50% of the response) obtained from MTT and SRB assays for a test compound.
| Cell Line | Primary Assay: MTT (IC50, µM) | Orthogonal Method: SRB (IC50, µM) | Interpretation |
| Cancer Line A | 1.2 | 1.5 | Good correlation; suggests true cytotoxicity. |
| Cancer Line B | 0.8 | 15.6 | Poor correlation; suggests the compound may be primarily inhibiting metabolic activity rather than causing cell death. |
Experimental Workflow: Cross-Validation of Cell Viability Assays
Caption: Workflow for MTT and SRB Cell Viability Assay Cross-Validation.
Detailed Experimental Protocol: Cross-Validation of MTT with SRB Assay
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for the desired duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
-
MTT Assay Protocol:
-
Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
-
SRB Assay Protocol:
-
After treatment, gently add cold trichloroacetic acid (TCA) to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Add SRB solution and incubate for 30 minutes at room temperature.
-
Wash away unbound dye with 1% acetic acid and air dry.
-
Solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at approximately 515 nm.[1]
-
-
Data Analysis:
-
For both assays, calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Compare the IC50 values obtained from both assays.
-
III. Validating Modulation of Signaling Pathways
When an assay indicates that a compound modulates a specific signaling pathway, it is crucial to confirm this effect by examining different nodes within that pathway.
Case Study: Validating Inhibition of the NF-κB Pathway
A primary screen might use a reporter gene assay to measure the activity of the NF-κB transcription factor. A positive hit would be a compound that reduces the reporter signal.
Orthogonal Method: Western Blot for Phospho-IκBα
A key step in the canonical NF-κB signaling pathway is the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[12] A Western blot to detect the levels of phosphorylated IκBα provides a direct measure of the activation state of the pathway upstream of NF-κB nuclear translocation.
Causality of Choice: This orthogonal approach validates the primary finding by demonstrating that the compound acts on a known upstream event in the signaling cascade, providing mechanistic evidence for its mode of action.
NF-κB Signaling Pathway
Caption: Simplified NF-κB Signaling Pathway and Validation Points.
Detailed Experimental Protocol: Western Blot for Phospho-IκBα
-
Cell Treatment and Lysis:
-
Culture cells and treat with the test compound for a predetermined time before stimulating with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total IκBα or a housekeeping protein like β-actin.
-
A decrease in the phospho-IκBα signal in the presence of the compound would validate the findings from the reporter gene assay.
Conclusion: Building a Foundation of Trustworthy Data
References
-
Keepers, Y. P., Pizao, P. E., Peters, G. J., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Papadimitriou, M., & Hatzidaki, E. (2015). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. American Journal of Life Sciences, 3(4), 314. [Link]
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MedicalLab Management. (n.d.). Technical Comparison of Immunoassay and Mass Spectrometry. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. [Link]
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Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. [Link]
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ResearchGate. (n.d.). Comparison of mass spectrometry and immunoaffinity-based assays. [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. [Link]
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Hoffmann, A., Levchenko, A., Scott, M. L., & Baltimore, D. (2002). The IκB-NF-κB signaling module: temporal control and selective gene activation. Science, 298(5596), 1241-1245. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
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ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Link]
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Curwin, B. D., Hein, M. J., Sanderson, W. T., Striley, C., Heederik, D., Kromhout, H., ... & Alavanja, M. C. (2010). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa. Journal of exposure science & environmental epidemiology, 20(2), 205-212. [Link]
-
Diva Portal. (n.d.). Immunoassays or LC-MS/MS?. [Link]
-
Bio-Techne. (n.d.). NFkB Signaling Pathway Poster. [Link]
-
NorthEast BioLab. (2025). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]
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Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Atlas Antibodies. (n.d.). Orthogonal Validation in IHC. [Link]
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Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
EAG Laboratories. (n.d.). ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products. [Link]
-
ResearchGate. (n.d.). Schematic representation of the workflow for the validation and verification of examination procedures. [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link]
-
Blennow, K., Zetterberg, H., & Fagan, A. M. (2012). A Practical Guide to Immunoassay Method Validation. The journal of applied laboratory medicine, 1(1), 9-18. [Link]
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Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. [Link]
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Comparative Guide to the Synthetic Routes of Substituted Cinnamic Acids
As a Senior Application Scientist, selecting the optimal synthetic pathway for substituted cinnamic acids is a frequent challenge in drug development and materials science. Cinnamic acid derivatives are highly valued as pharmacophores, UV absorbers, and polymer building blocks. However, the efficiency of their synthesis is heavily dictated by the electronic nature of the aromatic substituents and the chosen methodology[1].
This guide objectively evaluates the three primary synthetic routes—the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck cross-coupling reaction—focusing on mechanistic causality, comparative performance data, and self-validating experimental protocols.
Mechanistic Causality & Route Selection
The decision to utilize a specific synthetic route should never be arbitrary; it must be grounded in the thermodynamic and kinetic realities of the substrate.
The Perkin Reaction: A Classical but Limited Approach
The Perkin reaction relies on the aldol-type condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) mediated by an alkali salt (e.g., sodium acetate)[1].
-
The Causality of Limitations: The weak basicity of the acetate ion requires extreme thermal energy (180–190 °C) to generate the reactive anhydride enolate[2]. Furthermore, if the benzaldehyde substrate contains electron-donating groups (EDGs) like methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), the electrophilicity of the carbonyl carbon is drastically reduced. This kinetic barrier leads to sluggish reaction rates, significant byproduct formation, and notoriously low yields (often <45%)[2].
The Knoevenagel-Doebner Condensation: Mild and Versatile
The Knoevenagel condensation, specifically the Doebner modification, utilizes malonic acid in the presence of pyridine and a catalytic amine like piperidine.
-
The Causality of Efficiency: Piperidine forms a highly reactive iminium ion intermediate with the aldehyde, significantly lowering the activation energy for nucleophilic attack. Pyridine acts as both a solvent and a weak base, driving the crucial decarboxylation of the intermediate arylidenemalonic acid[3]. Because the activation barrier is lowered, the reaction proceeds at much milder temperatures (80–100 °C) and is highly tolerant of both EDGs and electron-withdrawing groups (EWGs).
The Heck Reaction: Modern Precision and Stereoselectivity
The palladium-catalyzed Heck reaction bypasses aldehydes entirely, coupling an aryl halide (iodide or bromide) directly with acrylic acid[1].
-
The Causality of Stereocontrol: The reaction sequence—oxidative addition, migratory insertion, and β-hydride elimination—is highly ordered. The strict requirement for syn-insertion and subsequent bond rotation to minimize steric clash prior to syn-β-hydride elimination ensures that the thermodynamically stable trans (E)-isomer is formed almost exclusively[3]. Modern biphasic aqueous-organic systems allow the water-soluble sodium acrylate to couple with organic-soluble aryl halides, enabling effortless catalyst recycling[4].
Caption: Decision matrix for selecting the optimal synthetic route for substituted cinnamic acids.
Quantitative Performance Comparison
The following table synthesizes experimental yield data across the three methodologies for varying electronic environments. The data clearly illustrates the Knoevenagel and Heck reactions' superiority over the Perkin reaction, particularly for electron-rich substrates[1][2].
| Target Compound | Substituent Nature | Perkin Yield (%) | Knoevenagel Yield (%) | Heck Yield (%) | Typical Conditions |
| 4-Methoxycinnamic acid | Electron-Donating | 30 - 45% | 75 - 85% | 80 - 90% | P: 180°C (8h) / K: 90°C (3h) / H: 150°C (0.5h) |
| 4-Chlorocinnamic acid | Weakly Withdrawing | 50 - 60% | 80 - 90% | 85 - 95% | P: 180°C (6h) / K: 90°C (2h) / H: 150°C (0.5h) |
| 4-Nitrocinnamic acid | Strongly Withdrawing | 65 - 75% | 85 - 95% | 70 - 80% | P: 180°C (4h) / K: 90°C (2h) / H: 150°C (1h) |
Self-Validating Experimental Protocols
A robust protocol must be "self-validating"—meaning the physical observations during the workflow inherently confirm the mechanistic progress of the reaction.
Protocol A: Knoevenagel-Doebner Condensation (Synthesis of 4-Methoxycinnamic Acid)
This protocol utilizes malonic acid and pyridine, offering an excellent yield for electron-rich substrates.
Step-by-Step Methodology:
-
Initiation: In a round-bottom flask, dissolve 1.0 eq of 4-methoxybenzaldehyde and 1.5 eq of malonic acid in analytical grade pyridine (solvent/base). Add 0.1 eq of piperidine as an organocatalyst[5].
-
Thermal Decarboxylation (Validation Step): Heat the mixture to 90 °C under reflux. Self-Validation: The continuous evolution of CO₂ gas bubbles serves as an in-situ visual indicator that the intermediate arylidenemalonic acid is successfully undergoing decarboxylation[3].
-
Completion: Once gas evolution ceases (typically 2-3 hours), the reaction has reached completion. Cool the mixture to room temperature.
-
Acid-Base Precipitation (Validation Step): Pour the mixture into a beaker of crushed ice and 1M HCl. Self-Validation: The HCl neutralizes the pyridine to form water-soluble pyridinium chloride, while simultaneously protonating the soluble cinnamate salt. The immediate precipitation of a white/pale-yellow solid confirms the successful formation of the free 4-methoxycinnamic acid.
-
Purification: Isolate via vacuum filtration and recrystallize from ethanol/water.
Protocol B: Aqueous-Biphasic Heck Coupling (Synthesis of 4-Chlorocinnamic Acid)
This modern approach utilizes a biphasic system to easily separate the product from the palladium catalyst[4][6].
Caption: Palladium-catalyzed Heck reaction mechanistic cycle for cinnamic acid synthesis.
Step-by-Step Methodology:
-
Biphasic Setup (Validation Step): Dissolve 1.0 eq of 4-chloroiodobenzene and 0.1 mol% of Palladium(II) acetate in 15 mL of toluene (Organic Phase). Separately, dissolve 1.1 eq of sodium acrylate and 1.0 eq of Na₂CO₃ in 15 mL of water (Aqueous Phase)[4]. Self-Validation: This compartmentalization ensures the catalyst remains in the organic layer while the reactive acrylate remains in the aqueous layer, reacting at the interface.
-
Coupling: Transfer both phases to an autoclave or sealed tube. Heat to 150 °C with vigorous agitation (1450 rpm) for 30 minutes[4].
-
Phase Separation & Recovery (Validation Step): Cool the mixture and separate the phases. Self-Validation: The organic layer retains the active Pd catalyst (which can be recycled up to four times)[4]. The aqueous layer contains the water-soluble sodium salt of the newly formed cinnamic acid derivative[6].
-
Isolation: Acidify the aqueous layer with dilute HCl until acidic to litmus. The pure 4-chlorocinnamic acid will precipitate out of the aqueous phase[4]. Filter, wash with cold water, and dry under vacuum.
References
-
A Fast and Convenient Heck Reaction in Water under Microwave Irradiation Thieme Connect[Link]
-
A new strategy for synthesis of cinnamic acids Royal Society of Chemistry [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation Asian Journal of Chemistry [Link]
-
Mizoroki−Heck Arylation of α,β-Unsaturated Acids with a Hybrid Fluorous Ether ACS Publications [Link]
-
SODIUM TETRABORATE/BENZYLTRIETHYLAMMONIUM CHLORIDE-MEDIATED SYNTHESIS OF SUBSTITUTED CINNAMIC ACIDS Revue Roumaine de Chimie [Link]
Sources
The Analytical Dilemma: Why Legacy Systems Fail at De Novo Identification
In the landscape of modern drug discovery and pharmacognosy, the bottleneck has shifted from simply detecting molecules to confidently identifying true unknowns. When isolating a novel bioactive metabolite or a synthetic degradant, traditional analytical platforms often hit a wall.
As an Application Scientist, I frequently see laboratories attempt to force-fit legacy targeted methods into discovery workflows. This guide provides an objective, data-driven comparison of analytical platforms and outlines a self-validating methodology for implementing Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) for novel compound identification, grounded in global regulatory standards.
To understand the necessity of UHPLC-HRMS, we must first analyze the mechanistic limitations of the alternatives when faced with a molecule lacking a reference standard.
-
HPLC-UV (Diode Array Detection): This platform relies entirely on chromophore absorption and retention time matching. If the novel compound lacks a strong chromophore, it remains invisible. More critically, without a synthesized reference standard to match retention times, UV spectral data provides virtually zero structural elucidation capability.
-
HPLC-QqQ (Triple Quadrupole MS): The undisputed gold standard for targeted quantitation (via Multiple Reaction Monitoring, MRM). However, QqQ systems operate at nominal mass resolution. If an unknown compound yields a mass of m/z 300, a QqQ cannot differentiate whether the formula is
(exact mass 300.1725) or (exact mass 300.2049). It is fundamentally incapable of de novo formula generation. -
UHPLC-HRMS (Q-TOF or Orbitrap): By achieving resolving powers exceeding 70,000 and mass accuracies below 2 parts-per-million (ppm), HRMS collapses the list of possible elemental compositions from hundreds down to one or two. Furthermore, high-resolution MS/MS fragmentation allows us to map structural sub-units, making it the only viable platform for true novel compound identification[1].
Table 1: Objective Performance Comparison for Novel Compound Workflows
| Analytical Parameter | HPLC-UV (Diode Array) | HPLC-QqQ (Nominal Mass) | UHPLC-HRMS (High-Resolution) |
| Primary Utility | Routine QA/QC | Targeted Quantitation | Discovery & Elucidation |
| Structural Elucidation | Poor (Requires Standards) | Moderate (Fragment tracking) | Excellent (Exact mass & isotopes) |
| Specificity (Interference) | Low (Co-elution prone) | High (MRM transitions) | Ultra-High (< 5 ppm XIC) |
| Formula Generation | Impossible | Impossible | Routine (< 2 ppm error) |
A Self-Validating Protocol for UHPLC-HRMS Implementation
When validating a method for a newly discovered compound, we must adhere to the rigorous frameworks established by regulatory bodies. The following protocol integrates the principles of the2[2] and the3[3].
Crucially, this is not just a list of steps; it is a self-validating system where each experimental choice dynamically corrects for potential analytical errors.
Step 1: Chromatographic Optimization (The Foundation of Specificity)
-
Action: Utilize a sub-2 µm particle C18 column with a shallow multi-step gradient.
-
Causality: High peak capacity physically separates the novel compound from endogenous matrix components. By minimizing co-elution, we drastically reduce ion suppression in the electrospray ionization (ESI) source, establishing a cleaner baseline for mass spectral acquisition.
Step 2: Dynamic Mass Calibration (Ensuring Accuracy)
-
Action: Introduce a known "lock-mass" compound (e.g., Leucine Enkephalin) via a secondary spray probe throughout the entire run.
-
Causality: Ambient temperature fluctuations in the laboratory cause micro-expansions in the mass analyzer's flight tube, leading to mass drift. The continuous measurement of the lock-mass allows the system's software to mathematically self-correct the mass axis in real-time, guaranteeing the < 2 ppm mass accuracy required for definitive formula generation.
Step 3: Specificity via Narrow-Window XIC
-
Action: Process the data using an Extracted Ion Chromatogram (XIC) window of exactly
5 ppm around the calculated exact mass of the novel compound. -
Causality: According to4[4], specificity is the ability to assess the analyte unequivocally in the presence of expected impurities. A 5 ppm window acts as a mathematical filter, rendering isobaric background noise entirely invisible and proving the method's absolute specificity.
Step 4: Matrix Effect Correction via SIL-IS
-
Action: Spike the biological matrix with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction.
-
Causality: The 3[3] mandates the assessment of matrix effects. Because ESI is highly susceptible to ionization suppression, raw peak areas are unreliable. A SIL-IS shares the exact physicochemical properties (and thus retention time) of the target but has a different mass. Any matrix suppression affects both molecules equally. By quantifying the ratio of the target to the SIL-IS, the method self-corrects for matrix interference, ensuring robust linearity.
Experimental Validation Data
To demonstrate the efficacy of this workflow, below is a synthesized data summary from the validation of a newly isolated bioactive alkaloid using the UHPLC-HRMS protocol described above.
Table 2: UHPLC-HRMS Validation Results vs. Regulatory Criteria
| Validation Parameter | Regulatory Guidance | Acceptance Criteria | Observed Result | Status |
| Mass Accuracy | Structural ID Standard | < 5.0 ppm error | 1.2 ppm | PASS |
| Specificity | ICH Q2(R2) | No interference at RT | Zero peaks in blank | PASS |
| Linearity | ICH Q2(R2) / FDA | PASS | ||
| Precision (Intra-day) | FDA Bioanalytical | CV | 4.2% | PASS |
| Matrix Factor (IS normalized) | FDA Bioanalytical | CV of MF | 6.1% | PASS |
Workflow Visualization
The following diagram maps the logical relationship between the analytical acquisition phases and the regulatory validation parameters required to confidently identify and validate a novel compound.
Workflow for UHPLC-HRMS novel compound identification and ICH Q2(R2) validation.
Conclusion
Transitioning from targeted quantitation to de novo compound identification requires more than just a change in instrumentation; it requires a paradigm shift in method design. While HPLC-UV and QqQ systems remain foundational for routine assays, they lack the mechanistic capabilities for structural elucidation. By implementing UHPLC-HRMS with a self-validating protocol—utilizing dynamic lock-mass calibration and stable isotope correction—laboratories can seamlessly meet ICH Q2(R2) and FDA guidelines while unlocking the exact elemental composition of novel discoveries.
References
- ICH Q2(R2)
- ICH Q2 (R2)
- Source: U.S. Food and Drug Administration (fda.gov)
- Source: National Institutes of Health (nih.gov)
Sources
Safety Operating Guide
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid proper disposal procedures
As a Senior Application Scientist, establishing a culture of safety and regulatory compliance in the laboratory is just as critical as the chemical syntheses themselves. 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid (CAS: 6948-33-0)[1] is a brominated ferulic acid derivative frequently utilized in drug development and advanced organic synthesis.
Due to the presence of a covalently bound halogen (bromine), the disposal of this compound is heavily regulated. Improper disposal not only risks severe environmental contamination but also exposes your facility to significant regulatory penalties. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.
Chemical Profiling & Hazard Causality
To design an effective disposal protocol, we must first understand the molecular causality behind the compound's hazards:
-
The Bromine Substituent: The halogen atom increases the molecule's lipophilicity and environmental persistence. Under the EPA's Resource Conservation and Recovery Act (RCRA), any waste stream containing halogenated organic compounds (HOCs) at concentrations
1,000 mg/kg (1,000 ppm) is strictly prohibited from land disposal and must be classified as Halogenated Organic Waste [2]. -
The Phenolic & Carboxylic Acid Groups: These moieties render the compound slightly acidic and highly reactive to strong bases. They also act as primary irritants to the skin, eyes, and respiratory tract, necessitating strict engineering controls (fume hoods) and PPE during handling.
-
Incineration Causality: Halogenated wastes cannot be processed in standard municipal incinerators. Combusting brominated organics at standard temperatures (~850°C) can lead to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). To prevent this, regulations such as the European Industrial Emission Directive (IED) mandate that halogenated waste be incinerated at a minimum of 1,100°C to 1,200°C with a residence time of at least 2 seconds to ensure complete thermal oxidation[3][4].
Quantitative Data & Regulatory Thresholds
Understanding the regulatory thresholds is critical for maintaining compliance and controlling hazardous waste management costs. Mixing halogenated waste with non-halogenated waste taints the entire container, forcing the entire volume to undergo expensive high-temperature incineration[5].
Table 1: Waste Segregation & Incineration Matrix
| Waste Category | Regulatory Threshold | Primary Disposal Route | Causality / Logistical Impact |
| Halogenated Organic Waste | High-Temp Incineration ( | High cost; requires specialized rotary kilns to break stable C-Br bonds and prevent dioxin formation. | |
| Non-Halogenated Organic Waste | < 1,000 mg/kg HOCs (Strictly 0 ppm preferred) | Standard Incineration (~850°C) | Lower cost; broader facility acceptance. Never mix brominated compounds here. |
| Aqueous Waste | pH < 2 or pH > 12.5 | Neutralization / Aqueous Treatment | Must be neutralized. If it contains >1,000 ppm halogens, it must still be routed to halogenated waste streams. |
Step-by-Step Operational Disposal Methodologies
Every protocol in your laboratory should be a self-validating system —meaning the procedure itself contains built-in checks that confirm the action was performed correctly.
Protocol A: Solid Waste Disposal (Powders & Crystals)
-
Step 1: Containment. Sweep up any unreacted solid powder using a dedicated anti-static brush and pan.
-
Causality: Dry sweeping halogenated powders can generate airborne particulates that pose an inhalation hazard.
-
Self-Validating Step: Lightly dampen the powder with a compatible high-boiling solvent (like water or isopropanol) before collection to prevent aerosolization. The operator visually confirms the absence of dust plumes during the sweeping process, validating the containment.
-
-
Step 2: Segregation. Place the solid into a compatible, sealable container (e.g., an HDPE wide-mouth bottle).
-
Step 3: Labeling. Label immediately as "Hazardous Solid Waste - Halogenated Organic (Contains Bromine)". Include the full chemical name; do not use abbreviations or chemical formulas[6].
Protocol B: Liquid Waste Disposal (Solutions & Extracts)
-
Step 1: Solvent Compatibility Check. Ensure the solvent used (e.g., DMSO, DCM, Methanol) is chemically compatible with the designated Halogenated Waste carboy.
-
Step 2: Transfer. In a fume hood, carefully pour the solution into the green-labeled Halogenated Organic Waste container.
-
Step 3: Vapor Sealing. Cap the container tightly immediately after use.
-
Causality: Containers must be "vapor tight" and "spill proof" at all times when not actively receiving waste to prevent fugitive emissions[6].
-
-
Step 4: Log Entry (Self-Validating Step). Record the exact mass or volume of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid and the solvent on the carboy's composite sheet. The validation occurs when the lab manager audits the log against the initial chemical inventory—mass in must equal mass out.
Protocol C: Spill Response & Decontamination
-
Step 1: Isolate & Protect. Restrict access to the spill area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Step 2: Absorb. If the compound is in solution, use an inert absorbent pad or vermiculite.
-
Step 3: Decontaminate (Self-Validating Step). Wipe the spill area with a compatible solvent (e.g., isopropanol), followed by a secondary wipe with a clean white pad. Visual inspection of the final pad (the absence of yellow/brown residue typical of phenolic compounds) validates the complete decontamination of the surface.
-
Step 4: Disposal. Place all cleanup materials (pads, gloves, sweepings) into a solid halogenated waste container, as they are now contaminated with a brominated compound.
Visual Workflow: Waste Segregation Decision Tree
To assist laboratory personnel in making immediate, accurate disposal decisions, utilize the following workflow diagram.
Decision tree for the segregation and disposal of brominated acrylic acid waste streams.
References
-
[1] SCBT. "3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid | CAS 6948-33-0". Santa Cruz Biotechnology. 1
-
[6] University of Illinois (Braun Research Group). "Halogenated Organic Liquids - Standard Operating Procedure". 6
-
[5] Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal".5
-
[2] Journal of the Air Pollution Control Association. "Nonsolvent Halogenated Organics (EPA RCRA 1000 mg/kg rule)". 2
-
[3] Basel Convention (UNEP). "Basic principles of waste incineration (IED art. 50)". 3
-
[4] Stockholm Convention (POPs). "Overview of remediation technologies for persistent toxic substances". 4
Sources
Personal protective equipment for handling 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
Handling specialized halogenated phenolic acids like 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid (CAS: 6948-33-0) requires more than a generic approach to laboratory safety. As a halogenated derivative of ferulic acid frequently utilized in drug development and synthetic chemistry, this compound presents specific physicochemical risks. It is typically supplied as a fine, highly electrostatic solid powder.
To build a self-validating safety system, researchers must move beyond simply wearing Personal Protective Equipment (PPE). We must understand the causality of the hazards—specifically, how the compound's physical state and chemical structure interact with the laboratory environment.
According to the safety data provided by MilliporeSigma, this compound carries the following key hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The protocols below are designed to mitigate these exact risks through targeted engineering controls, causality-driven PPE selection, and rigorous operational workflows.
Causality-Driven PPE Selection
When handling 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, standard latex gloves and safety glasses are insufficient. The presence of the bromine atom increases the compound's lipophilicity, altering its permeation dynamics through certain glove materials, while its fine powder form presents an immediate aerosolization risk.
The following table outlines the required PPE, summarizing the quantitative specifications and the mechanistic rationale for each choice, in compliance with OSHA standards[2][3].
| PPE Category | Quantitative Specification | Causality / Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness), double-gloved. | Halogenated phenolic acids and their common organic solvents (e.g., DMSO, DMF) can rapidly permeate latex. Nitrile provides superior chemical resistance, directly mitigating the dermal irritation risk (H315). |
| Eye Protection | Indirectly vented chemical splash goggles. | Standard safety glasses leave the orbital area exposed to airborne dust particulates. Goggles prevent micro-particulate ingress during weighing, mitigating severe eye irritation (H319)[3]. |
| Body Protection | Flame-resistant, fluid-resistant laboratory coat with knit cuffs. | Prevents powder accumulation on personal clothing. Knit cuffs prevent the accidental sweeping of glassware, which is a common cause of secondary spills. |
| Respiratory Protection | NIOSH-approved N95/P100 particulate respirator. | Required only if handling outside a certified fume hood. Prevents inhalation of fine aerosolized powders, directly addressing the respiratory irritation hazard (H335)[3]. |
Operational Plan & Step-by-Step Handling Protocol
Because the primary operational risk is the generation of aerosolized particulates, handling must occur within a controlled airflow environment[4]. The following methodology ensures a closed-loop, self-validating workflow.
Phase 1: Pre-Experiment Setup & Verification
-
Verify Engineering Controls: Before opening the chemical container, verify that the chemical fume hood is operational. The digital monitor must display a face velocity between 80–100 feet per minute (fpm) .
-
Establish Secondary Containment: Place the analytical balance inside a draft shield within the fume hood. Line the immediate weighing area with a damp paper towel. Causality: The moisture traps stray electrostatic particulates that escape the weigh boat, preventing them from becoming airborne.
-
Static Mitigation: 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is highly prone to static charge. Use an anti-static gun (e.g., Zerostat) on the spatulas and use anti-static polymeric weighing boats to prevent the powder from repelling and aerosolizing upon transfer.
Phase 2: Weighing and Closed-System Transfer
-
Tare and Transfer: Using a micro-spatula, carefully transfer the required mass of the chemical into the pre-tared anti-static weigh boat. Keep the container as close to the weigh boat as possible to minimize the drop height.
-
Execute Closed-System Transfer: Immediately transfer the weighed powder into a sealable vial or volumetric flask. Crucial Step: Cap the receiving vessel before removing it from the weighing area. Causality: Transporting an open vessel across the lab exposes the powder to turbulent room air currents, risking inhalation and cross-contamination.
Phase 3: Dissolution
-
Solvent Addition: In a fume hood, uncap the vessel and add the appropriate solvent (e.g., DMSO or ethanol) slowly down the interior sidewall of the vessel. Causality: Dropping solvent directly onto the powder bed can kick up un-dissolved micro-particulates.
-
Agitation: Reseal the vessel tightly. Use a vortex mixer or sonicator until the solution is completely homogeneous.
Spill Response & Disposal Plan
In the event of a spill, traditional cleanup methods can exacerbate the hazard. Dry sweeping a powder spill will instantly aerosolize the chemical, turning a localized surface contamination into a widespread inhalation hazard[4].
Step-by-Step Decontamination (The Wet-Wipe Method)
-
Evacuate and Assess: If a spill occurs outside the fume hood, step back immediately and allow the aerosols to settle for at least 5 minutes.
-
Apply Wet-Wipe Protocol: Dampen absorbent pads or heavy-duty paper towels with water or a compatible solvent (e.g., 70% ethanol ). Gently drape the damp towels over the spilled powder. Causality: The liquid binds the powder into a slurry, completely eliminating the inhalation risk.
-
Wipe Inward: Carefully wipe from the outside edge of the spill toward the center. This prevents spreading the contaminant across a larger surface area.
-
Final Decontamination: Wash the affected surface with a standard laboratory detergent and water, followed by a final 70% ethanol wipe-down to remove any residual phenolic acid.
Chemical Waste Disposal
-
Solid Waste: Dispose of all contaminated weigh boats, spatulas, and wet wipes in a clearly labeled, sealable solid hazardous waste container.
-
Liquid Waste: Solutions containing 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid must be routed to a designated Halogenated Organic Waste carboy. Causality: The presence of the bromine atom classifies this as halogenated waste. Mixing halogenated waste with non-halogenated waste streams can lead to dangerous exothermic reactions in the waste carboy and violates environmental disposal regulations.
Operational Workflow Visualization
Workflow for safe handling and disposal of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid.
References
-
Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. Available at: [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid(predominantly trans) | 6948-33-0 [sigmaaldrich.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
